3-(Diethylamino)-4-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(diethylamino)-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)11-8-10(13)7-6-9(11)3/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
DBDSFGCFMKANAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Diethylamino)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3). Due to the limited availability of experimental data for this specific compound, this guide also includes information on structurally similar molecules, such as 3-(Dimethylamino)-4-methylphenol, 3-Ethylamino-4-methylphenol, and 3-(Diethylamino)phenol, to provide valuable context and comparative insights.
Chemical Identity and Physical Properties
This compound is an aromatic organic compound containing a phenol ring substituted with a diethylamino group and a methyl group. Its core structure is a derivative of p-cresol (4-methylphenol).
Table 1: Core Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6265-08-3 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| Molecular Weight | 179.26 g/mol | [2][3] |
| Physical Form | Liquid, Semi-Solid, Solid, or Lump | [2] |
| Purity | 98% | [4] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [2] |
Table 2: Physical Properties of Structurally Related Compounds
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa |
| 3-(Dimethylamino)-4-methylphenol | 119-31-3 | Not available | Not available | ~9.88 (estimated based on phenol)[5] |
| 3-Ethylamino-4-methylphenol | 120-37-6 | 85-87 | 135-140 (at 3 mmHg) | Not available |
| 3-(Diethylamino)phenol | 91-68-9 | 69-72 | 170 (at 15 mmHg) | Not available |
| Phenol (reference) | 108-95-2 | 40.5 | 181.7 | 9.95 |
The data from these related compounds suggest that this compound is likely a solid at room temperature with a relatively high boiling point. As a phenol derivative, it is expected to be a weak acid.[5]
Spectral Data
Detailed experimental spectral data (NMR, IR, MS) for this compound are not available in the public domain. However, information on related compounds can guide the interpretation of any future experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For the related compound 3-Ethylamino-4-methylphenol, spectral data is available.[6] For this compound, one would expect to see signals corresponding to the ethyl protons (a quartet and a triplet), a singlet for the methyl protons, and signals for the aromatic protons, in addition to a broad singlet for the phenolic hydroxyl group.
-
¹³C NMR: For 3-(Diethylamino)phenol, spectral data is available.[7] For the target compound, characteristic peaks for the aromatic carbons, the methyl carbon, and the carbons of the diethylamino group would be expected.
Infrared (IR) Spectroscopy:
-
An FTIR spectrum for the related m-(Diethylamino)phenol is available.[8] Key characteristic peaks for this compound would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretches for the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-O stretching vibrations.
Mass Spectrometry (MS):
-
While no specific mass spectrum for this compound was found, the molecular ion peak (M+) would be expected at m/z = 179. Fragmentation would likely involve the loss of an ethyl group or other characteristic cleavages of the diethylamino and phenol moieties.
Synthesis Protocols
General Synthetic Approach: Amination of a Phenolic Precursor
A plausible synthetic route could involve the amination of a suitable p-cresol derivative. For instance, a starting material like 3-bromo-4-methylphenol could potentially be reacted with diethylamine in the presence of a catalyst.
Caption: Plausible synthetic route for this compound.
Experimental Considerations:
-
Catalyst: A palladium-based catalyst, such as those used in Buchwald-Hartwig amination, would likely be necessary.
-
Base: A strong base, such as sodium tert-butoxide, is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are common.
-
Temperature: The reaction would likely require heating.
-
Purification: Purification would likely involve column chromatography.
Reactivity and Stability
Based on the reactivity of similar phenolic compounds, this compound is expected to exhibit the following characteristics:
-
Weak Acid: The phenolic hydroxyl group imparts weak acidic properties.[5]
-
Oxidation: Phenols are susceptible to oxidation, which can lead to coloration of the compound. Storage under an inert atmosphere and in the dark is recommended to minimize degradation.[2]
-
Reactions of the Phenolic Group: The hydroxyl group can undergo etherification and esterification.
-
Reactions of the Aromatic Ring: The electron-donating nature of the hydroxyl and diethylamino groups activates the aromatic ring towards electrophilic substitution.
-
Incompatibilities: As a phenol, it is incompatible with strong oxidizing agents. As an amine, it is a weak base and will react with acids.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available. However, the activities of related compounds suggest potential areas for investigation.
-
Antioxidant and Anticancer Potential: Many aminophenol derivatives exhibit antioxidant and anticancer properties. The phenolic hydroxyl group can act as a radical scavenger.
-
Cholinesterase Inhibition: Some derivatives of 4-[(diethylamino)methyl]-phenol have been synthesized and evaluated as acetylcholinesterase and butyrylcholinesterase inhibitors, suggesting that the diethylaminophenol moiety may be a useful pharmacophore for neurological drug development.
Potential Involvement in Signaling Pathways
Given its phenolic structure, this compound could potentially modulate cellular signaling pathways in a manner similar to other polyphenolic compounds. One such pathway of interest is the Toll-like receptor 4 (TLR4) signaling pathway, which is a key regulator of the inflammatory response.
Caption: Hypothetical modulation of the TLR4 signaling pathway.
This diagram illustrates how polyphenolic compounds can potentially inhibit the TLR4 signaling cascade, thereby reducing the production of pro-inflammatory cytokines. While not experimentally verified for this compound, this represents a plausible area of future research.
Safety and Handling
Based on information for related compounds, this compound should be handled with care.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid breathing dust or vapors.
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a commercially available compound for which detailed experimental data on its chemical and physical properties are currently lacking in the public domain. This guide has compiled the available information and provided context by including data from structurally similar compounds. The synthesis of this molecule appears feasible through established organic chemistry methodologies. Based on its structure, it holds potential for biological activity, particularly in areas such as antioxidant, anticancer, and neurological applications. Further experimental investigation is required to fully characterize this compound and explore its potential uses in research and drug development.
References
- 1. This compound | 6265-08-3 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 6265-08-3|this compound|BLD Pharm [bldpharm.com]
- 4. 6265-08-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethylamino-4-methylphenol(120-37-6) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Diethylaminophenol(91-68-9) 13C NMR spectrum [chemicalbook.com]
- 8. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Diethylamino)-4-methylphenol CAS number
An In-depth Technical Guide to 3-(Diethylamino)-4-methylphenol
This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, and potential applications, supported by experimental data and visualizations.
Chemical and Physical Properties
This compound, with the CAS number 6265-08-3 , is an organic compound that presents as a liquid, semi-solid, or solid lump. It is a derivative of phenol, featuring a diethylamino group and a methyl group attached to the aromatic ring.
Chemical Identifiers
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 6265-08-3 | |
| IUPAC Name | This compound | |
| Molecular Formula | C11H17NO | |
| InChI Code | 1S/C11H17NO/c1-4-12(5-2)11-8-10(13)7-6-9(11)3/h6-8,13H,4-5H2,1-3H3 | |
| InChI Key | DBDSFGCFMKANAS-UHFFFAOYSA-N | |
| MDL Number | MFCD18324255 |
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 179.26 g/mol | |
| Physical Form | Liquid or Semi-Solid or Solid or Lump | |
| Purity | 98% | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Safety and Hazard Information
This compound is classified as hazardous. The GHS pictograms and hazard statements indicate its potential health risks.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation mark) | Warning | H302 - Harmful if swallowed. H312 - Harmful in contact with skin. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H332 - Harmful if inhaled. H335 - May cause respiratory irritation. |
Data sourced from Sigma-Aldrich.
Precautionary Statements
A comprehensive list of precautionary statements for handling this compound is provided below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Data sourced from Sigma-Aldrich.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis could potentially be achieved through the N-alkylation of 3-amino-4-methylphenol. A general procedure is outlined below.
Materials:
-
3-amino-4-methylphenol
-
An ethylating agent (e.g., ethyl bromide or diethyl sulfate)
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
An appropriate solvent (e.g., acetone, acetonitrile, or DMF)
Procedure:
-
Dissolve 3-amino-4-methylphenol and the base in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Slowly add the ethylating agent to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure this compound.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications and Signaling Pathways
Derivatives of aminophenols are of significant interest in drug discovery. Notably, 4-[(diethylamino)methyl]-phenol derivatives have been synthesized and evaluated as cholinesterase inhibitors.[2][3] These compounds show inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[2][3]
The therapeutic strategy involves inhibiting these enzymes to increase the levels of the neurotransmitter acetylcholine in the brain. The following diagram illustrates this signaling pathway.
Caption: Inhibition of Acetylcholinesterase by a potential inhibitor.
Spectroscopic Characterization
While specific spectroscopic data for this compound is not provided in the search results, a related compound, (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol, has been characterized using various spectroscopic techniques including single-crystal X-ray diffraction, UV-Vis, and FT-IR spectroscopy.[4] Computational studies using Density Functional Theory (DFT) have also been performed on this related structure.[4]
A general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.
Caption: General experimental workflow for spectroscopic characterization.
References
An In-depth Technical Guide on Structural Analogs of 3-(Diethylamino)-4-methylphenol
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to structural analogs of 3-(Diethylamino)-4-methylphenol. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key concepts.
Introduction
This compound and its structural analogs represent a versatile class of compounds with a wide range of biological activities. These aminophenol derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Notably, analogs of this core structure have been extensively investigated as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, their antioxidant and cytotoxic properties have also been explored, suggesting their potential in other therapeutic areas. This guide will delve into the structure-activity relationships, synthesis, and biological evaluation of these compounds, providing a valuable resource for researchers in the field.
Synthesis of Structural Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the multi-step synthesis starting from readily available precursors. For instance, the synthesis of 4-[(diethylamino)methyl]-phenol derivatives, a closely related class of compounds, often starts from p-hydroxybenzaldehyde[1][2].
A general synthetic pathway is outlined below:
Caption: A generalized workflow for the synthesis of this compound analogs.
Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight, lipophilicity (logP), and pKa, influence their absorption, distribution, metabolism, and excretion (ADME).
| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | logP (calculated) | Physical Description |
| 3-(Diethylamino)phenol | C10H15NO | 165.23 | 2.4 | Black solid[3] |
| 3-(Dimethylamino)-4-methylphenol | C9H13NO | 151.21 | 2.1 | Red liquid with phenolic odor[4] |
| 3-Ethylamino-4-methylphenol | C9H13NO | 151.21 | 2.3 | Purple solid[5] |
Biological Activities and Structure-Activity Relationships
Structural analogs of this compound have demonstrated a range of biological activities, with cholinesterase inhibition being the most prominently studied.
Cholinesterase Inhibition
A series of 4-[(diethylamino)methyl]-phenol derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease[1][2]. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the amino group and the length of the linker chain significantly influence the inhibitory potency and selectivity.
| Compound ID | R Group | Linker Length (n) | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (AChE/BChE) |
| 25 | -CH(CH3)2 | 8 | < 220 | < 48 | - |
| 26 | -CH2CH(CH3)2 | 8 | < 220 | < 48 | 12.5 |
| 27 | -Cyclopentyl | 8 | < 220 | < 48 | 18.6 |
| 30 | -Cyclohexyl | 8 | < 220 | < 48 | 18.8 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(11), 3254-8.[1][2]
SAR studies indicate that a longer alkyl chain linker (e.g., eight CH2 units) between the phenoxy ring and a secondary amine moiety leads to potent inhibition of both AChE and BChE. Furthermore, bulky secondary amine moieties contribute to enhanced inhibitory activity[1][2]. Hologram QSAR models have also been developed to understand the structural requirements for potent cholinesterase inhibition, highlighting the importance of aromatic moieties and long side chains[6].
Antioxidant and Cytotoxic Activities
Derivatives of aminophenols have also been investigated for their antioxidant and cytotoxic properties. Some o-aminophenol derivatives have shown excellent antioxidant activity, with SC50 values approaching that of ascorbic acid[7][8]. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting moderate inhibitory effects[7][8].
Experimental Protocols
General Synthesis of 4-[(diethylamino)methyl]-phenol Derivatives
The following is a representative protocol for the synthesis of 4-[(diethylamino)methyl]-phenol derivatives, adapted from the literature[1][2].
Caption: A detailed workflow for the synthesis of 4-[(diethylamino)methyl]-phenol derivatives.
Detailed Steps:
-
Alkylation: p-Hydroxybenzaldehyde is reacted with a dibromoalkane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield the corresponding (p-formylphenoxy)alkyl bromide.
-
Amination: The resulting intermediate is then reacted with a secondary amine in the presence of K2CO3 in acetonitrile to introduce the desired amino group.
-
Reductive Amination: Finally, the aldehyde is converted to the diethylaminomethyl group via reductive amination with diethylamine and sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane to afford the final product.
Cholinesterase Activity Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE and BChE is typically determined using a modified Ellman's colorimetric method[2].
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)
-
AChE or BChE enzyme solution
-
Test compound solution (inhibitor)
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, enzyme solution, and the test compound solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways
The biological effects of aminophenol derivatives can be mediated through various signaling pathways. For instance, some aminophenol metabolites have been shown to inhibit microglial activation, a process implicated in neuroinflammation[1]. This inhibition can occur through pathways independent of cyclooxygenase (COX) inhibition.
Caption: Inhibition of microglial activation by aminophenol derivatives.
Some studies suggest that the anti-inflammatory effects of certain aminophenol derivatives may involve the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.
Caption: Potential modulation of NF-κB and MAPK pathways by aminophenol derivatives.
Conclusion
Structural analogs of this compound constitute a promising class of compounds with diverse biological activities. Their potential as cholinesterase inhibitors for neurodegenerative diseases is particularly noteworthy, with clear structure-activity relationships guiding the design of more potent and selective inhibitors. The antioxidant and cytotoxic properties of these analogs further broaden their therapeutic potential. This technical guide provides a foundational understanding of these compounds, offering valuable insights into their synthesis, biological evaluation, and mechanisms of action. Further research is warranted to fully elucidate their therapeutic utility and to develop novel drug candidates based on this versatile chemical scaffold.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 3. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Ethylamino-4-methylphenol | C9H13NO | CID 8428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
An In-Depth Technical Guide to the Synthesis of 3-(Diethylamino)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic pathway for 3-(Diethylamino)-4-methylphenol, a valuable intermediate in various chemical and pharmaceutical applications. The document outlines the core chemical transformations, provides detailed experimental protocols for each key step, and presents relevant quantitative data in a structured format.
Synthesis Pathway Overview
The most common and efficient synthesis of this compound is a two-step process commencing from 3-nitro-4-methylphenol. The initial step involves the reduction of the nitro group to a primary amine, followed by the N,N-diethylation of the resulting aminophenol.
The logical flow of this synthesis is illustrated in the diagram below:
Caption: Synthesis Pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Nitro-4-methylphenol | C₇H₇NO₃ | 153.14 | 127-130 | 2581-34-2 |
| 3-Amino-4-methylphenol | C₇H₉NO | 123.15 | 145-148[1] | 2835-98-5 |
| This compound | C₁₁H₁₇NO | 179.26 | Not specified | 6265-08-3 |
Note: Yields for each step are highly dependent on the specific reaction conditions and scale. The provided protocols represent established methods that are known to provide good to excellent yields.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Amino-4-methylphenol via Reduction
This protocol details the catalytic hydrogenation of 3-nitro-4-methylphenol to yield 3-amino-4-methylphenol.
Materials:
-
3-Nitro-4-methylphenol (70 g)
-
Tetrahydrofuran (THF) (200 ml)
-
Activated Raney nickel catalyst (2 g)
-
Hydrogen gas (H₂)
-
Ether for recrystallization
Equipment:
-
Parr bomb or a similar hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure: [1]
-
In a Parr bomb, combine 70 g of 3-nitro-4-methylphenol, 200 ml of tetrahydrofuran, and 2 g of activated Raney nickel catalyst.
-
Seal the Parr bomb and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to 60 p.s.i.
-
Shake the mixture for 3.5 hours at room temperature.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Recrystallize the resulting residue from ether to obtain 3-amino-4-methylphenol as a grey solid.
Step 2: Synthesis of this compound via Reductive Amination
This is a generalized protocol for the N,N-diethylation of 3-amino-4-methylphenol using acetaldehyde via reductive amination. The choice of reducing agent can be critical, with sodium triacetoxyborohydride being a common and effective option for this transformation.[2][3]
Materials:
-
3-Amino-4-methylphenol
-
Acetaldehyde (2.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-amino-4-methylphenol in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add 2.2 equivalents of acetaldehyde to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Carefully add 1.5 equivalents of sodium triacetoxyborohydride to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Concluding Remarks
The described two-step synthesis pathway offers a reliable and scalable method for the production of this compound. The initial reduction of the nitro-group is a well-established and high-yielding reaction. The subsequent reductive amination provides a controlled method for the diethylation of the primary amine, avoiding common issues of over-alkylation associated with other alkylation methods. Researchers and drug development professionals can adapt these protocols to meet their specific needs for the synthesis of this and structurally related compounds. Careful optimization of reaction conditions, particularly in the reductive amination step, will ensure high yields and purity of the final product.
References
Spectroscopic Profile of 3-(Diethylamino)-4-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3), a substituted phenol derivative of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for their acquisition. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this compound, enabling its unambiguous identification and characterization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 3-Hydroxy-6-methyl-N,N-diethylaniline
-
CAS Number: 6265-08-3
-
Molecular Formula: C₁₁H₁₇NO
-
Molecular Weight: 179.26 g/mol
-
Structure:
Predicted Spectroscopic Data
Disclaimer: The following data are predicted based on the chemical structure and comparison with analogous compounds. Experimental verification is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.0 | d | 1H | Ar-H (ortho to -OH) |
| ~6.6 - 6.8 | dd | 1H | Ar-H (meta to -OH, ortho to -NEt₂) |
| ~6.5 - 6.7 | d | 1H | Ar-H (ortho to -OH, meta to -NEt₂) |
| ~4.5 - 5.5 | br s | 1H | -OH |
| ~3.3 - 3.5 | q | 4H | -N(CH₂CH₃)₂ |
| ~2.2 - 2.4 | s | 3H | Ar-CH₃ |
| ~1.1 - 1.3 | t | 6H | -N(CH₂CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (77.16 ppm for CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 157 | Ar-C (C-OH) |
| ~148 - 150 | Ar-C (C-NEt₂) |
| ~130 - 132 | Ar-C (C-CH₃) |
| ~120 - 122 | Ar-CH |
| ~115 - 117 | Ar-CH |
| ~112 - 114 | Ar-CH |
| ~44 - 46 | -N(CH₂CH₃)₂ |
| ~20 - 22 | Ar-CH₃ |
| ~12 - 14 | -N(CH₂CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3200 - 3600 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 2970 - 2930 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl, Methyl) |
| 2870 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl, Methyl) |
| 1600 - 1620 | Medium | C=C Stretch | Aromatic Ring |
| 1450 - 1550 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | Strong | C-N Stretch | Aryl-Amine |
| 1150 - 1250 | Strong | C-O Stretch | Phenol |
| 800 - 880 | Strong | C-H Bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment | Notes |
| 179 | [M]⁺ | Molecular Ion Peak |
| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the diethylamino group |
| 150 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 107 | [M - N(C₂H₅)₂]⁺ | Loss of the diethylamino group |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300-600 MHz spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration.
FT-IR Spectroscopy
-
Sample Preparation:
-
Neat (Liquid/Solid Film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet (Solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or solvent is recorded and subtracted from the sample spectrum.[2]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[3][4]
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[3][5] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[5]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[4]
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z ratio.[6]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane). A typical concentration range is 10⁻⁴ to 10⁻⁶ M.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). For phenolic compounds, the λₘₐₓ is typically around 270-280 nm.[7]
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a predicted spectroscopic profile and standardized analytical methods for this compound. While experimental data remains to be published, the information herein offers a robust starting point for researchers in identifying and characterizing this compound. The provided protocols are standard in the field of organic chemistry and should be readily adaptable in any modern analytical laboratory.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. journals.agh.edu.pl [journals.agh.edu.pl]
- 3. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
Purity Analysis of 3-(Diethylamino)-4-methylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-(Diethylamino)-4-methylphenol, a key intermediate in various synthetic processes. Due to the absence of a standardized, publicly available monograph for this specific compound, this document outlines a proposed analytical workflow based on established methods for similar phenolic compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are industry-standard methods for the separation and quantification of small organic molecules and their potential impurities. This guide includes detailed, adaptable experimental protocols, data presentation tables, and workflow visualizations to assist researchers in developing and validating their own analytical methods for this compound.
Introduction
This compound is an aromatic organic compound of interest in chemical synthesis and drug development. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final product. This document serves as a practical guide for establishing a robust analytical strategy for purity assessment, focusing on the identification and quantification of the main component and potential process-related impurities or degradation products. The methodologies presented are derived from general principles of phenol analysis and can be adapted and validated for specific laboratory requirements.
Analytical Strategies for Purity Determination
The purity analysis of this compound can be effectively approached using chromatographic techniques. HPLC is well-suited for the quantification of the main component and non-volatile impurities, while GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a primary method for assessing the purity of phenolic compounds.[1][2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[3][4] For phenolic compounds, derivatization may sometimes be employed to improve chromatographic behavior, although direct analysis is often feasible.[3][4]
Proposed Experimental Protocols
The following protocols are suggested starting points for the development of a validated analytical method for this compound.
HPLC Method for Purity Assay and Impurity Profiling
This proposed method is adapted from established procedures for the analysis of methylphenols (cresols) and other phenolic compounds.[1][5]
3.1.1. Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (v/v) |
| Gradient | To be optimized; suggest starting with 50:50 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 274 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
3.1.2. Standard and Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3.1.3. Purity Calculation
The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Method for Identification of Volatile Impurities
This method is based on general procedures for the analysis of phenols by GC-MS.[3][4][6]
3.2.1. Chromatographic and Spectrometric Conditions
| Parameter | Proposed Value |
| GC Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 300 °C at 15 °C/min (hold for 10 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 35 - 500 amu |
3.2.2. Sample Preparation
-
Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent such as dichloromethane or methanol.
Data Presentation
Quantitative data from the purity analysis should be summarized for clarity and comparison.
Table 1: HPLC Purity Analysis Results (Example Data)
| Lot Number | Main Peak Area | Total Impurity Area | % Purity |
| Lot-A | 995,000 | 5,000 | 99.50 |
| Lot-B | 992,000 | 8,000 | 99.20 |
| Lot-C | 998,000 | 2,000 | 99.80 |
Table 2: GC-MS Impurity Profile (Example Data)
| Retention Time (min) | Tentative Identification | Proposed Structure |
| 5.2 | 4-Methylphenol (p-cresol) | C₇H₈O |
| 6.8 | Diethylamine | C₄H₁₁N |
Visualizations
Analytical Workflow
Caption: General analytical workflow for the purity analysis of this compound.
Logic for Impurity Identification
Caption: Decision pathway for the identification of impurities using GC-MS.
Conclusion
This guide provides a foundational framework for the purity analysis of this compound using HPLC and GC-MS. The presented protocols and workflows are intended to be starting points for method development and validation. Researchers, scientists, and drug development professionals should adapt and rigorously validate these methods according to their specific needs and regulatory requirements. The systematic approach outlined here will contribute to ensuring the quality and consistency of this compound used in further research and manufacturing processes.
References
- 1. osha.gov [osha.gov]
- 2. epa.gov [epa.gov]
- 3. settek.com [settek.com]
- 4. epa.gov [epa.gov]
- 5. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design [mdpi.com]
3-(Diethylamino)-4-methylphenol safety and handling
An In-depth Technical Guide on the Safety and Handling of 3-(Diethylamino)-4-methylphenol
This document provides a comprehensive overview of the safety and handling protocols for this compound, intended for researchers, scientists, and drug development professionals. It covers hazard identification, protective measures, emergency procedures, and chemical properties to ensure safe laboratory practices.
Chemical Identification and Physical Properties
This compound is an aromatic compound used in chemical synthesis. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 6265-08-3 | |
| Molecular Formula | C₁₁H₁₇NO | |
| Molecular Weight | 179.26 g/mol | |
| Appearance | Liquid or Semi-Solid or Solid or Lump | |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | |
| Purity | ≥98% | |
| InChI Key | DBDSFGCFMKANAS-UHFFFAOYSA-N |
Hazard Identification and Classification
This chemical is classified as hazardous. The following table summarizes its GHS classification, which dictates the necessary precautionary measures.
| GHS Classification | Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source:
The logical workflow for identifying and responding to these hazards is crucial for laboratory safety.
Toxicological Information
The primary health hazards are related to acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system. No quantitative toxicological data, such as LD50 or LC50 values, were available in the consulted resources. As with related phenolic and amine compounds, it should be treated as toxic.[1]
Experimental and Handling Protocols
Safe Handling
Proper handling procedures are essential to minimize exposure.
-
Engineering Controls : Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[3]
-
Handling Practices : Avoid contact with skin, eyes, and clothing.[2] Prevent the formation of dust or aerosols. Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep the substance in a dark place and under an inert atmosphere to maintain stability.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure. The required level of protection depends on the specific laboratory procedure and exposure potential.
-
Eye and Face Protection : Wear safety glasses with side shields or chemical goggles.[6][7] A face shield should be used in situations with a high potential for splashing.[7][8]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection : If ventilation is insufficient or if working with heated material or creating aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7][9][10]
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice. | [3][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [3][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [2][3][4] |
Accidental Release Measures
A systematic approach is necessary to safely manage spills.
-
Personal Precautions : Ensure adequate ventilation and wear the appropriate personal protective equipment.[3]
-
Environmental Precautions : Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[2][3]
-
Containment and Cleanup : For solid spills, dampen the material with a suitable solvent like ethanol to avoid dust formation, then sweep or shovel it into a suitable, closed container for disposal.[1][12]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][4]
-
Specific Hazards : Combustion may produce irritating and toxic gases, including carbon oxides and nitrogen oxides.[2]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Stability and Reactivity
Understanding the chemical's stability and reactivity is key to preventing hazardous reactions.
| Parameter | Description | Reference |
| Reactivity | As a phenol and an amine, it can act as a weak acid and a base. Amines are incompatible with isocyanates, peroxides, and acid halides. Phenols are incompatible with strong reducing agents and bases. | [1][12] |
| Chemical Stability | Stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[2] | |
| Conditions to Avoid | Excess heat, dust formation, and exposure to incompatible materials.[2] The compound may be sensitive to prolonged air exposure.[1] | |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides, and strong reducing agents. | [1][2][9][12] |
| Hazardous Decomposition | Thermal decomposition can release irritating and toxic gases and vapors. | [2] |
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of the contents and container at an approved waste disposal plant.[3] Do not dispose of it via the sanitary sewer.[3]
This guide summarizes the critical safety and handling information for this compound based on available data. Adherence to these protocols is essential for minimizing risk in a research and development setting.
References
- 1. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. hsa.ie [hsa.ie]
- 9. 3-METHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 3-DIMETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. aksci.com [aksci.com]
- 12. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of 3-(Diethylamino)-4-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Diethylamino)-4-methylphenol. The information herein is compiled from publicly available data sheets and general chemical principles for related compounds. This document is intended to serve as a reference for researchers and professionals working with this compound in a laboratory or drug development setting.
Overview and Chemical Properties
This compound is an organic compound containing both a phenol and a tertiary amine functional group. This structure dictates its chemical reactivity and stability profile. Phenols are generally susceptible to oxidation, especially under basic conditions, and can be sensitive to light. Amines are basic and can react with acids. The overall stability of the molecule is influenced by environmental factors such as temperature, light, oxygen, and pH.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. While specific stability data is limited, recommendations from suppliers and data for structurally similar compounds provide a strong basis for best practices.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Compound | Recommended Storage Temperature | Additional Notes | Source |
| This compound | 2°C to 8°C | - | Sigma-Aldrich[1] |
| 3-Methylamino-4-methylphenol | Refrigerate | - | CAMEO Chemicals[2] |
| 3-Dimethylamino-4-methylphenol | Ambient Storage | - | Fluorochem (via Sigma-Aldrich)[3] |
| General Aminophenols | Store in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Store under an inert atmosphere. | Air and light sensitive. | Fisher Scientific |
Based on this information, the most conservative and recommended approach is to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2°C to 8°C), and protected from light.
Chemical Stability and Incompatibilities
The dual functionality of this compound as a phenol and an amine governs its reactivity. It is a weak organic acid due to the phenolic hydroxyl group and can react with bases. The amine group is basic and will react with acids. The compound may be sensitive to prolonged exposure to air and light.
Table 2: Chemical Incompatibilities of this compound
| Incompatible Material Class | Potential Hazard | Rationale |
| Strong Oxidizing Agents | Vigorous reaction, potential for fire. | Phenolic compounds are readily oxidized. |
| Strong Bases | Heat generation. | Acid-base reaction with the phenolic group. |
| Strong Acids | Exothermic reaction. | Neutralization of the amine group. |
| Acid Halides, Anhydrides | Vigorous, exothermic reactions. | Reaction with the amine and phenol groups. |
| Isocyanates, Halogenated Organics | Incompatible. | General reactivity of amines. |
| Strong Reducing Agents | Generation of flammable hydrogen gas. | Reaction with the phenolic hydroxyl group.[2] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, phenols are well-known to degrade primarily through oxidation.
Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of colored quinone-type structures. This process can be accelerated by light (photolysis) and the presence of metal ions. The phenolic ring is activated towards electrophilic substitution, but oxidation is a more common degradation route.
Below is a logical workflow for investigating the stability of a compound like this compound.
Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study on this compound to assess its intrinsic stability and to develop a stability-indicating analytical method. This protocol is based on general industry practices for small molecules.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Forced degradation chamber/oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
pH meter
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 70°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 70°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute to 0.1 mg/mL.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial and heat in an oven at 70°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in the solvent to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare samples for analysis by diluting the solution or dissolving the solid to 0.1 mg/mL.
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all process-related impurities and degradation products.
-
A gradient elution with a C18 column is a common starting point. Mobile phases could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Detection can be performed using a UV detector at the λmax of the compound and/or an MS detector to obtain mass information on the degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Identify and characterize the degradation products using MS and other spectroscopic techniques if necessary.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
The results will help in understanding the intrinsic stability of the molecule and in the validation of the analytical method for its stability-indicating properties.
-
References
An In-depth Technical Guide to the Reactivity Profile of 3-(Diethylamino)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3). This guide summarizes the available information and extrapolates the expected reactivity profile based on the known chemistry of structurally similar aminophenols. All extrapolated information should be verified through experimental investigation.
Introduction
This compound is an aromatic organic compound containing a phenol ring substituted with a diethylamino group and a methyl group. This substitution pattern imparts a unique combination of electronic and steric properties that govern its chemical reactivity. The presence of the hydroxyl (-OH) and diethylamino (-N(CH₂CH₃)₂) groups, both strong activating groups, makes the aromatic ring highly susceptible to electrophilic substitution. The lone pairs of electrons on the nitrogen and oxygen atoms increase the electron density of the benzene ring, particularly at the ortho and para positions relative to these substituents.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound and its close analogs are presented in Table 1. Specific experimental data for the target compound is limited.
| Property | This compound | 3-(Dimethylamino)-4-methylphenol[1] | 3-Ethylamino-4-methylphenol[2] |
| CAS Number | 6265-08-3 | 119-31-3 | 120-37-6 |
| Molecular Formula | C₁₁H₁₇NO | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 179.26 g/mol | 151.21 g/mol | 151.21 g/mol |
| Appearance | Data not available | Red liquid with phenolic odor[1] | Purple solid[2] |
| Solubility | Data not available | Moderately soluble in water[1] | Insoluble in water; less than 0.1 mg/mL at 64 °F[2] |
| pKa | Data not available (expected to be a weak acid) | Phenols have a pKa of ~9.88[1] | Phenols have a pKa of ~9.88[2] |
Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay of the hydroxyl, diethylamino, and methyl substituents on the aromatic ring.
Like other phenols, this compound is expected to be a weak acid due to the hydroxyl group. The phenoxide ion formed upon deprotonation is stabilized by resonance. The diethylamino group, being a tertiary amine, is basic and can be protonated in the presence of a strong acid.
The hydroxyl and diethylamino groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. The methyl group is a weaker ortho-, para-directing activator. The positions ortho and para to the powerful activating groups (-OH and -N(Et)₂) are significantly more nucleophilic than benzene.
-
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) is expected to proceed rapidly, potentially leading to poly-substituted products.
-
Nitration: Nitration with dilute nitric acid is likely to occur readily.[2] Due to the high reactivity, oxidation of the phenol ring can be a competing side reaction.
-
Sulfonation: Sulfonation with concentrated sulfuric acid is expected to be a facile reaction, yielding sulfonic acid derivatives.[2]
-
Friedel-Crafts Reactions: The strongly activating nature of the substituents may lead to over-alkylation or acylation and potential side reactions with the Lewis acid catalyst.
The directing effects of the substituents are illustrated in the diagram below.
Caption: Directing effects in electrophilic aromatic substitution.
Phenols are susceptible to oxidation. Exposure to air and other oxidizing agents can lead to the formation of colored quinone-type structures. The presence of the electron-donating diethylamino group may increase this susceptibility. Structurally related 3-ethylamino-4-methylphenol is noted to be sensitive to prolonged exposure to air.[2]
The nucleophilic nature of the aromatic ring, particularly at the position ortho to the hydroxyl group and para to the diethylamino group, allows it to participate in condensation reactions. A notable example is the reaction of the related 3-(diethylamino)phenol with benzaldehydes to form rosamine dyes.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are scarce in the literature. Below are a hypothetical synthesis protocol and a general protocol for a condensation reaction based on a similar compound.
A plausible synthetic route would involve the N-alkylation of 3-amino-4-methylphenol.
Caption: Hypothetical synthesis of this compound.
Protocol:
-
Dissolution: Dissolve 3-amino-4-methylphenol in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the reaction mixture.
-
Addition of Alkylating Agent: Add an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
This protocol describes the synthesis of a rosamine dye from 3-(diethylamino)phenol and can be adapted for this compound.
Materials:
-
This compound
-
A suitable benzaldehyde derivative
-
p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Propionic acid or water as a solvent
-
Chloranil for oxidation
-
Chloroform and Methanol for extraction and dissolution
Procedure:
-
Condensation: In a reaction vial, combine this compound, the benzaldehyde derivative, and a catalytic amount of p-TsOH in either propionic acid or water.
-
Heating: Heat the reaction mixture. For conventional heating, 65 °C for 16 hours may be employed. For microwave-assisted synthesis, irradiate at 80 °C for approximately 10 minutes.[3]
-
Oxidation: After cooling, dissolve the resulting solid in a mixture of chloroform and methanol. Add chloranil to oxidize the intermediate to the final rosamine dye.
-
Purification: The final product can be purified by standard chromatographic techniques.
Spectroscopic Data
No specific, publicly available spectroscopic data (NMR, IR, MS) for this compound has been identified. Researchers are advised to perform their own analytical characterization upon synthesis.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The reactivity profile suggests potential for interaction with biological systems, but this remains to be experimentally determined. The diethylamino group is found in various biologically active compounds, suggesting that derivatives of this compound could be of interest in drug discovery.[4]
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be sensitive to air and light.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.[2]
Conclusion
This compound is a molecule with a rich potential for chemical transformations due to its highly activated aromatic ring. While specific experimental data for this compound is limited, its reactivity can be predicted with a reasonable degree of confidence based on the well-established chemistry of aminophenols. It is expected to readily undergo electrophilic aromatic substitution and may be susceptible to oxidation. Its utility as a building block in the synthesis of more complex molecules, such as dyes and potentially biologically active compounds, warrants further investigation. All researchers working with this compound should perform thorough characterization and safety assessments.
References
Technical Guide: Physical Characteristics of 3-(Diethylamino)-p-cresol and Related Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical characteristics of 3-(diethylamino)-p-cresol, alongside closely related and more extensively documented aminophenol derivatives. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a comparative analysis of their physical properties, experimental protocols for their determination, and a representative synthetic pathway.
Compound Identification and Overview
The compound specified, 3-(diethylamino)-p-cresol, corresponds to the IUPAC name 3-(Diethylamino)-4-methylphenol . For clarity and comparative purposes, this guide also includes data on two structurally similar compounds: 3-(Ethylamino)-4-methylphenol and 3-(Diethylamino)phenol . These compounds share a core aminophenol structure but differ in their alkyl substituents on the amino group and the presence of a methyl group on the phenolic ring. Such variations can significantly influence their physical and chemical properties, making a comparative summary essential for research and development.
Tabulated Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and its related compounds. Data has been compiled from various chemical and safety data sources.
| Property | This compound | 3-(Ethylamino)-4-methylphenol | 3-(Diethylamino)phenol |
| CAS Number | 6265-08-3[1] | 120-37-6[2][3][4][5][6] | 91-68-9[7] |
| Molecular Formula | C₁₁H₁₇NO[1] | C₉H₁₃NO[2][6] | C₁₀H₁₅NO[8] |
| Molecular Weight | 179.26 g/mol | 151.21 g/mol [2] | 165.23 g/mol [7][8] |
| Appearance | Not specified | White to Gray to Red powder to crystal[3] | - |
| Melting Point | Not specified | 85-87 °C[6] | 69-72 °C[7] |
| Boiling Point | Not specified | 135-140 °C[6] | 170 °C @ 15 mmHg[7] |
| Density | Not specified | Not specified | 1.04 g/cm³[7] |
| Flash Point | Not specified | Not specified | 141 °C[7] |
| Solubility | Not specified | Insoluble in water[5] | Not specified |
Experimental Protocols
The determination of fundamental physical properties such as melting and boiling points is crucial for the characterization of chemical compounds. Below are detailed, standard experimental methodologies for these measurements.
Melting Point Determination (Capillary Method)
This method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.[9] The open end of a capillary tube is then pressed into the powdered sample.[9][10] The tube is inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in the melting point apparatus.[11][12]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the melting point is approached.[11]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range represents the melting point of the sample.[11][12] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[11]
Boiling Point Determination (Micro Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid organic compound.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)[13][14]
-
Rubber band or thread to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.[13][15] A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.[13][14][15]
-
Apparatus Setup: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath (e.g., oil bath or Thiele tube), ensuring the sample is below the level of the heating medium.[15][16]
-
Heating and Observation: The heating bath is gently and slowly heated.[14] As the liquid approaches its boiling point, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[16]
-
Data Recording: The heating is discontinued once a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[16] This temperature is recorded as the boiling point of the liquid.
Synthesis Pathway and Logical Workflow
The synthesis of this compound can be conceptually approached through the N-alkylation of a suitable precursor. A logical and common synthetic route would involve the diethylation of 3-amino-4-methylphenol. This process is illustrated in the following workflow diagram.
Caption: Synthetic pathway for this compound.
The experimental workflow for such a synthesis would typically involve the following logical steps, which are crucial for successful execution and product isolation.
Caption: Experimental workflow for synthesis and purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-(乙基氨基)-4-甲酚 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Ethylamino-p-cresol 120-37-6 | TCI AMERICA [tcichemicals.com]
- 4. 3-Ethylamino-4-methylphenol - Safety Data Sheet [chemicalbook.com]
- 5. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemcd.com [chemcd.com]
- 7. 3-(diethylamino)phenol | CAS#:91-68-9 | Chemsrc [chemsrc.com]
- 8. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. pennwest.edu [pennwest.edu]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
A Technical Guide to 3-(Diethylamino)-4-methylphenol
Abstract: This document provides a comprehensive technical overview of 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3), a substituted phenol compound of interest to researchers in organic synthesis and drug discovery. It details the compound's key physicochemical properties, including its molecular weight of 179.26 g/mol . Furthermore, this guide outlines plausible synthetic strategies, robust analytical methodologies for its characterization, and discusses its potential applications in medicinal chemistry, particularly concerning cholinesterase inhibition. Safety protocols and metabolic pathways analogous to its parent structure, p-cresol, are also explored to provide a complete profile for scientific and professional use.
Chemical and Physical Properties
This compound is an organic compound featuring a phenol ring substituted with a diethylamino group and a methyl group. These functional groups dictate its chemical reactivity and physical characteristics. Its core quantitative data are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6265-08-3 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [1][2] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| InChI Key | DBDSFGCFMKANAS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCN(CC)C1=C(C=C(C=C1)O)C | [2] |
Table 2: Physical and Chemical Data
| Property | Value | Source |
| Physical Form | Liquid, Semi-Solid, or Solid Lump | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][2] |
Synthesis and Manufacturing
While specific, scaled-up manufacturing protocols for this compound are proprietary, a plausible synthetic route can be derived from established organic chemistry principles for analogous compounds. A common approach involves the N,N-diethylation of a suitable precursor, such as 3-amino-4-methylphenol.
A potential precursor, 3-amino-4-methylphenol, can be synthesized via the catalytic hydrogenation of 3-nitro-4-methylphenol using a catalyst like Raney nickel under hydrogen pressure.[3] The subsequent step would be the alkylation of the amino group.
Experimental Protocol: N,N-diethylation of 3-amino-4-methylphenol (Generalized)
-
Reaction Setup: To a solution of 3-amino-4-methylphenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).
-
Alkylation: Add a diethylating agent, such as iodoethane or diethyl sulfate, to the mixture dropwise at a controlled temperature (e.g., 0-25 °C) to manage the exothermic reaction.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Analytical Methodologies
Accurate quantification and identification of this compound are critical for research and quality control. Gas chromatography is a highly suitable technique for analyzing substituted phenols.
Gas Chromatography with Flame Ionization Detection (GC-FID)
A robust method for the analysis of phenols involves capillary gas chromatography.[4] This technique offers excellent separation and sensitivity.
Table 3: Generalized GC-FID Experimental Protocol
| Step | Description | Details |
| 1. Sample Preparation | Extraction of the analyte from its matrix. | For solid samples, use solvent extraction. For liquid samples, a liquid-liquid extraction may be employed. The final extract should be in a volatile solvent compatible with GC analysis. |
| 2. GC System | Gas Chromatograph with FID. | Column: A capillary column, such as a Stabilwax-DA, provides good resolution for isomers.[4] Carrier Gas: Helium or Hydrogen. |
| 3. Injection | Introduction of the sample into the GC. | Injector Temperature: Typically 250 °C. Injection Volume: 1 µL. Mode: Splitless or split injection depending on concentration. |
| 4. Separation | Temperature-programmed separation. | Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C. |
| 5. Detection | Flame Ionization Detector (FID). | Detector Temperature: Typically 300 °C. |
| 6. Quantification | Analysis of the resulting chromatogram. | Peak area is compared against a calibration curve generated from standards of known concentrations. |
digraph "Analytical_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", width="7.6", height="2.0", dpi="100"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];Sample [label="Sample Matrix\n(e.g., Reaction Mixture, Formulation)", shape=cylinder, fillcolor="#FBBC05"]; Extraction [label="Sample Preparation\n(Extraction & Dilution)"]; Vial [label="GC Vial", shape=invhouse, fillcolor="#FFFFFF"]; GC [label="GC-FID Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Chromatogram\n(Peak Integration)", shape=document, fillcolor="#FFFFFF"]; Result [label="Quantification\n(vs. Calibration Curve)", shape=cylinder, fillcolor="#34A853"]; Sample -> Extraction -> Vial -> GC -> Data -> Result;
}
Caption: General workflow for the quantitative analysis of phenols by GC-FID.
Applications in Drug Development and Research
While direct applications of this compound are not extensively documented, its structural motifs are relevant in medicinal chemistry. Derivatives of related (diethylamino)methyl-phenols have been designed and synthesized as potential inhibitors of cholinesterases, enzymes critical in the pathology of Alzheimer's disease.[5][6]
Cholinesterase Inhibition
Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[7] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze ACh, terminating its signal.[8] Inhibiting these enzymes increases the levels and duration of action of ACh in the brain, offering symptomatic relief.[7][9] Compounds structurally related to this compound have shown potent inhibitory activity against both AChE and BChE, making this chemical class a point of interest for developing new therapeutics.[6][10]
Caption: Mechanism of cholinesterase inhibitors in enhancing cholinergic signaling.
Metabolic Considerations
For drug development professionals, understanding the metabolism of a compound is crucial. The metabolism of the parent structure, p-cresol (4-methylphenol), has been studied extensively. It can undergo bioactivation by cytochrome P450 enzymes or detoxification through conjugation.[11][12] In the host, p-cresol is metabolized in the colon and liver into conjugates like p-cresyl sulfate and p-cresyl glucuronide, which are then excreted.[13] This metabolic pathway is important for assessing the potential toxicity and clearance of any p-cresol derivative.[14][15]
Caption: Potential metabolic fate of p-cresol derivatives in the body.
Safety and Handling
This compound is classified as hazardous. Proper handling and safety precautions are mandatory.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1]H312: Harmful in contact with skin.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1] |
Recommended Safety Protocols
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[1][16]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
-
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[16]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 6265-08-3|this compound|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Cholinesterase as a Target for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 9. Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Human Metabolome Database: Showing metabocard for p-Cresol (HMDB0001858) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 16. 3-(diethylamino)phenol | CAS#:91-68-9 | Chemsrc [chemsrc.com]
Methodological & Application
Synthesis of Rhodamine Dyes Using 3-(Diethylamino)-4-methylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhodamine dyes are a class of highly fluorescent molecules widely utilized in various scientific disciplines, including biotechnology, materials science, and diagnostics. Their exceptional photophysical properties, such as high molar absorptivity, excellent fluorescence quantum yields, and good photostability, make them ideal candidates for fluorescent labeling and imaging. This document provides detailed protocols and application notes for the synthesis of rhodamine dyes.
Important Note: A thorough review of the scientific literature did not yield a specific, documented synthesis protocol for rhodamine dyes using 3-(Diethylamino)-4-methylphenol . Therefore, this document provides a detailed protocol for the synthesis of a closely related and well-characterized rhodamine dye, Rhodamine B , which is synthesized from 3-diethylaminophenol and phthalic anhydride. This protocol serves as a robust foundational method that can be adapted for the synthesis using the 4-methyl substituted analogue. A discussion on the potential influence of the 4-methyl group on the synthesis and the resulting dye's properties is also included.
Representative Synthesis: Rhodamine B from 3-Diethylaminophenol
The synthesis of Rhodamine B is a classic example of rhodamine dye synthesis, involving the condensation of two equivalents of a m-aminophenol derivative with one equivalent of phthalic anhydride.
Predicted Influence of the 4-Methyl Substituent
The introduction of a methyl group at the 4-position of the 3-(diethylamino)phenol ring is expected to have the following effects:
-
Reaction Kinetics: The electron-donating nature of the methyl group may increase the electron density of the phenol ring, potentially accelerating the electrophilic aromatic substitution reaction with phthalic anhydride.
-
Spectroscopic Properties: Alkyl substitutions on the xanthene core of rhodamine dyes can influence their electronic structure. The 4-methyl group may cause a slight bathochromic (red) shift in the absorption and emission maxima of the resulting dye compared to Rhodamine B. This is due to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1]
-
Quantum Yield: The effect on the fluorescence quantum yield is less predictable without experimental data. The methyl group could potentially enhance rigidity, leading to a higher quantum yield, or it could introduce new non-radiative decay pathways.
-
Solubility: The added methyl group will increase the hydrophobicity of the dye molecule, which may affect its solubility in various solvents.
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative dye, Rhodamine B. These values can serve as a benchmark for the characterization of novel rhodamine dyes synthesized from this compound.
| Property | Value (for Rhodamine B in Ethanol) |
| Yield | ~90% (theoretical)[2] |
| Absorption Maximum (λmax) | 546 nm[3] |
| Emission Maximum (λem) | 567 nm[3] |
| Molar Extinction Coefficient | ~106,000 cm⁻¹M⁻¹ at 542.8 nm |
| Fluorescence Quantum Yield (Φ) | 0.49 - 0.7[4] |
| Appearance | Green crystals or reddish-violet powder |
| Molecular Formula | C₂₈H₃₁ClN₂O₃ |
| Molecular Weight | 479.02 g/mol |
Experimental Protocols
Synthesis of Rhodamine B
This protocol details the synthesis of Rhodamine B via the condensation of 3-diethylaminophenol and phthalic anhydride.[2]
Materials:
-
3-Diethylaminophenol
-
Phthalic anhydride
-
Anhydrous solvent (e.g., a high-boiling point aromatic hydrocarbon)
-
Sulfuric acid (catalyst)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Deionized water
-
Nitrogen or Argon gas supply
-
Heating mantle with stirrer
-
Reaction flask with condenser and thermometer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and a gas inlet, combine 10 parts by weight of 3-diethylaminophenol and 12 parts by weight of phthalic anhydride.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to create a blanket over the reaction mixture.
-
Heating and Reaction: Heat the stirred mixture to 175°C. Maintain the temperature between 170-175°C for 6-7 hours.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to approximately 40°C. Carefully discharge the reaction mixture into water.
-
Basification and Filtration: Adjust the pH of the resulting slurry to 12 by adding a sodium hydroxide solution. Filter the insoluble material to recover the crude product.
-
Washing and Drying: Rinse the filter cake with water and dry it to obtain the Rhodamine B base. The yield is typically around 90% of the theoretical value.[2]
-
Purification (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent or purified by column chromatography.
Visualizations
Rhodamine Synthesis Workflow
Caption: General workflow for the synthesis of rhodamine dyes.
Application in Fluorescence Microscopy
Caption: Application of rhodamine dyes in fluorescence microscopy.
Applications in Research and Drug Development
Rhodamine dyes, including Rhodamine B, are extensively used in various biotechnological applications.[4][5] Their utility stems from their bright fluorescence and ability to be conjugated to biomolecules.
-
Fluorescence Microscopy: Rhodamine-labeled antibodies, peptides, or other molecules are used to visualize specific structures and processes within cells and tissues.[6][7]
-
Flow Cytometry: These dyes serve as fluorescent probes for identifying and sorting cells based on specific markers.[6]
-
Fluorescence Correlation Spectroscopy (FCS): Used to study molecular dynamics and interactions in solution.[5]
-
Enzyme-Linked Immunosorbent Assays (ELISA): Employed as fluorescent reporters for signal detection.[5]
-
Drug Delivery and Imaging: Rhodamine conjugates can be used to track the delivery of drugs to target cells and for in vivo imaging studies.
The development of new rhodamine derivatives with tailored properties, such as those potentially derived from this compound, continues to be an active area of research to create probes with improved brightness, photostability, and specific targeting capabilities for advanced imaging and diagnostic applications.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. prepchem.com [prepchem.com]
- 3. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 4. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 7. Rhodamine B dye for microscopy [labitems.co.in]
Condensation reaction of 3-(Diethylamino)-4-methylphenol with phthalic anhydride
Topic: Condensation Reaction of 3-(Diethylamino)-4-methylphenol with Phthalic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acid-catalyzed condensation of a 3-aminophenol derivative with phthalic anhydride is a foundational method for synthesizing rhodamine dyes.[1] This class of xanthene-based fluorophores is renowned for its excellent photophysical properties, including high molar absorptivity, significant fluorescence quantum yields, and robust photostability.[2][3] The reaction between this compound and phthalic anhydride produces a custom rhodamine derivative whose specific spectral properties are influenced by the substitution pattern on the xanthene core.
These fluorescent molecules are indispensable tools in biomedical research and drug development.[4][] Their applications range from fluorescent labeling and bioimaging to tracking drug delivery vehicles and monitoring intracellular environments.[][7] By conjugating these dyes to therapeutic agents or delivery systems, researchers can visualize and quantify their distribution and release in real-time.[][8] The inherent pH sensitivity of some rhodamine dyes also makes them suitable for monitoring dynamic changes in intracellular pH.[]
Reaction Mechanism and Synthesis Workflow
The synthesis proceeds via a double Friedel-Crafts acylation reaction, catalyzed by a strong acid such as sulfuric acid. The acid activates the phthalic anhydride, making it more susceptible to electrophilic attack by the electron-rich aminophenol rings.[9][10] Two sequential acylations followed by an intramolecular cyclization and dehydration yield the final xanthene chromophore.
Caption: General mechanism for rhodamine synthesis.
The overall experimental process involves the initial reaction, followed by purification and characterization of the final product.
Caption: Standard experimental workflow for synthesis.
Experimental Protocols
The following is a representative protocol for the synthesis of a rhodamine dye. This procedure is based on established methods for similar condensations and may require optimization for this specific set of reactants.[11][12]
Materials and Equipment:
-
This compound
-
Phthalic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄) or Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (2.0 molar equivalents) and phthalic anhydride (1.0 molar equivalent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (or a Lewis acid like ZnCl₂) to the mixture.
-
Heating: Heat the reaction mixture to 180-200°C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.[11] The reaction is typically carried out as a melt (solvent-free).[11][12]
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot, dissolving it in a suitable solvent, and running a thin-layer chromatography (TLC) analysis.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully dissolve the solid mass in water and neutralize with an aqueous NaOH solution.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product into an organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired rhodamine dye.
Quantitative Data
The reaction conditions for rhodamine synthesis can be varied to optimize yield and purity. Below are representative parameters based on analogous syntheses.
| Parameter | Value/Condition | Reference |
| Reactant 1 | 3-Aminophenol Derivative | [11] |
| Reactant 2 | Phthalic Anhydride | [11] |
| Molar Ratio (Amine:Anhydride) | ~2:1 | [9][10] |
| Catalyst | H₂SO₄ or ZnCl₂ | [9][13] |
| Temperature | 180 - 200 °C | [11] |
| Reaction Time | 4 - 8 hours | [11] |
| Typical Yield | 60 - 85% (Varies) | [12] |
Characterization and Properties
The resulting rhodamine derivative should be characterized to confirm its structure and assess its photophysical properties.
| Analysis Method | Purpose | Expected Properties | Reference |
| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to the xanthene core and substituents | [14] |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak matching the calculated mass | [15] |
| UV-Vis Spectroscopy | Absorption Spectrum | Strong absorption in the visible range (~500-600 nm) | [16] |
| Fluorescence Spectroscopy | Emission Spectrum & Quantum Yield | Bright fluorescence with a characteristic Stokes shift | [16][17] |
Application in Drug Development: A Workflow Example
The synthesized rhodamine dye can be functionalized (if not already possessing a reactive group) and conjugated to a drug molecule or a nanoparticle carrier. This allows for the visualization of drug uptake, distribution, and localization within cells or tissues, providing critical data for preclinical development.[]
Caption: Workflow for using the dye in drug delivery studies.
References
- 1. Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. discovery.csiro.au [discovery.csiro.au]
- 7. researchgate.net [researchgate.net]
- 8. Rhodamine/Nanodiamond as a System Model for Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solved In the reaction of 3-(diethylamino)-phenol (2 | Chegg.com [chegg.com]
- 10. Solved Reaction A: Resorcinol + Phthalic Anhydride | Chegg.com [chegg.com]
- 11. EP0468821A1 - Process for the preparation of rhodamines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 14. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. lifetein.com [lifetein.com]
- 17. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Near-Infrared (NIR) Dyes Utilizing 3-(Diethylamino)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) dyes, absorbing and emitting light in the 700-900 nm spectral window, are invaluable tools in biomedical research and drug development. Their application in deep-tissue imaging is particularly significant, as NIR light can penetrate biological tissues with minimal scattering and autofluorescence, enabling high-resolution visualization of cellular and subcellular processes in vivo. The synthesis of novel NIR fluorophores with tailored photophysical properties remains a key area of research. This document provides detailed protocols and application notes for the synthesis of a novel NIR dye, designated as SNAFR-750, using 3-(Diethylamino)-4-methylphenol as a key precursor. The synthetic strategy is based on the established synthesis of seminaphthofluorone (SNAFR) dyes, which are known to exhibit tunable deep-red to NIR emission.[1][2]
Synthesis of SNAFR-750: A Novel NIR Dye
The synthesis of SNAFR-750 is achieved through a one-pot acid-catalyzed condensation reaction between this compound and 4-sulfonaphthalic anhydride. This approach is adapted from established protocols for the synthesis of symmetric and asymmetric xanthene dyes.[3]
Experimental Protocol: Synthesis of SNAFR-750
Materials:
-
This compound
-
4-Sulfonaphthalic anhydride
-
Methanesulfonic acid (MSA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2 equivalents) and 4-sulfonaphthalic anhydride (1 equivalent).
-
Solvent and Catalyst Addition: To the flask, add anhydrous dichloromethane (50 mL) followed by the slow addition of methanesulfonic acid (10 equivalents) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-water.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent to obtain the pure SNAFR-750 dye.
Photophysical Properties
The photophysical properties of the synthesized SNAFR-750 dye are expected to be in the NIR region, analogous to other seminaphthofluorone dyes.[1][4] The introduction of the diethylamino group is anticipated to induce a bathochromic (red) shift in the absorption and emission spectra.
Table 1: Expected Photophysical Properties of SNAFR-750
| Property | Expected Value | Solvent |
| Absorption Maximum (λabs) | ~680 - 720 nm | DMSO |
| Emission Maximum (λem) | ~730 - 780 nm | DMSO |
| Stokes Shift | ~50 - 60 nm | DMSO |
| Molar Absorptivity (ε) | > 50,000 M-1cm-1 | DMSO |
| Quantum Yield (Φ) | ~0.1 - 0.3 | DMSO |
Visualization of the Synthetic Workflow
The synthesis of SNAFR-750 can be visualized as a straightforward two-step logical process involving the condensation and subsequent purification of the final product.
Applications in Research and Drug Development
NIR dyes synthesized from precursors like this compound offer significant potential in various research and drug development applications.
-
In Vivo Imaging: The favorable photophysical properties of SNAFR-750, particularly its emission in the NIR window, make it a promising candidate for deep-tissue in vivo imaging of biological processes.[1]
-
Fluorescence-Based Sensors: The xanthene scaffold of SNAFR-750 is amenable to further chemical modification, allowing for the development of targeted fluorescent probes for specific analytes or biological markers.[3]
-
Drug Delivery and Therapy: NIR dyes can be conjugated to therapeutic agents to create theranostic agents, which combine diagnostic imaging with targeted therapy. The synthesis of SNAFR-750 provides a platform for the development of such multifunctional agents.
Signaling Pathway Visualization
While the primary focus of this document is the synthesis of the NIR dye, it is important to consider its potential application in studying cellular signaling pathways. For instance, a functionalized version of SNAFR-750 could be designed to target a specific protein kinase involved in a cancer signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be investigated using such a targeted NIR probe.
Conclusion
The synthesis of novel NIR dyes using readily available precursors like this compound opens up new avenues for the development of advanced tools for biomedical imaging and drug development. The protocols and data presented here provide a foundation for researchers to synthesize and explore the potential of these promising fluorophores in their respective fields. The adaptability of the xanthene core for further functionalization ensures that a wide range of targeted and responsive NIR probes can be developed based on this synthetic strategy.
References
- 1. pnas.org [pnas.org]
- 2. Seminaphthofluorones are a family of water-soluble, low molecular weight, NIR-emitting fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive syntheses of naphthofluoresceins and their functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3-(Diethylamino)-4-methylphenol Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Diethylamino)-4-methylphenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical synthesis. As with any chemical process, the synthesis of this compound can result in a mixture containing the desired product, unreacted starting materials, and various byproducts. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of components in such reaction mixtures. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound reaction mixtures, enabling accurate monitoring of reaction progress, assessment of product purity, and impurity profiling. The method is designed to be robust and suitable for quality control and research environments.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultra-pure water (18.2 MΩ·cm).
-
Reagents: Phosphoric acid (analytical grade), Formic acid (analytical grade).
-
Standards: this compound reference standard, and any known or potential impurity standards.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS compatibility).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical gradient is outlined in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 274 nm is a suitable starting point, as phenols typically exhibit absorbance in this region.[1] A DAD can be used to scan a range of wavelengths for method development and peak purity analysis.
-
Injection Volume: 10 µL.
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Data Presentation
The following tables summarize hypothetical quantitative data from the HPLC analysis of a typical this compound reaction mixture.
Table 1: Chromatographic Parameters for this compound and Potential Impurities
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| Starting Material 1 (e.g., m-Cresol) | 3.5 | 5,000 |
| Starting Material 2 (e.g., Diethylamine) | 2.1 | 12,000 |
| This compound | 8.2 | 850,000 |
| Impurity A (e.g., Isomer) | 7.5 | 15,000 |
| Impurity B (e.g., Oxidation product) | 9.8 | 8,000 |
Table 2: Gradient Elution Program
| Time (min) | % Solvent A (Water + 0.1% Acid) | % Solvent B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical reaction pathway for the synthesis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the analysis of this compound in reaction mixtures. The protocol is suitable for routine quality control, reaction monitoring, and impurity profiling. The method can be further optimized by adjusting the gradient profile, mobile phase composition, and column chemistry to achieve the desired separation of specific impurities. The use of a Diode Array Detector is recommended for comprehensive analysis, including peak purity assessment.
References
Application Notes & Protocols: GC-MS Characterization of 3-(Diethylamino)-4-methylphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to the characterization of 3-(Diethylamino)-4-methylphenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted aminophenol, and its analogues are of interest in various fields, including medicinal chemistry and material science. GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of these derivatives, often after a derivatization step to enhance volatility and thermal stability.
These application notes offer detailed protocols for sample preparation, derivatization, and GC-MS analysis. Additionally, expected fragmentation patterns are discussed to aid in structural elucidation. The provided information is intended to serve as a foundational methodology that can be adapted and optimized for specific derivatives and research objectives.
Experimental Protocols
A critical step in the GC-MS analysis of polar compounds like phenols is derivatization, which converts them into less polar and more volatile substances.
1. Sample Preparation and Derivatization
For effective GC-MS analysis, polar functional groups (in this case, the phenolic hydroxyl group) should be derivatized. A common method is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.
Protocol: Silylation with MSTFA
-
Sample Preparation : Accurately weigh 1-5 mg of the this compound derivative into a clean, dry 2 mL autosampler vial.
-
Dissolution : Add 500 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Derivatization Reagent : Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For enhanced derivatization, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included with the MSTFA.
-
Reaction : Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cooling and Analysis : Allow the vial to cool to room temperature before injecting the sample into the GC-MS system.
2. GC-MS Analysis
The following parameters provide a starting point for the analysis of TMS-derivatized this compound derivatives. Optimization may be required depending on the specific derivative and the instrumentation used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injection Mode | Splitless[1][2] |
| Injection Volume | 1 µL[1] |
| Injector Temperature | 275°C[2] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Mass Range | m/z 50-550 |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
Data Presentation
The following tables illustrate the expected data for the GC-MS analysis of a hypothetical TMS-derivatized this compound.
Table 2: Example Chromatographic and Mass Spectral Data
| Compound | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound-TMS | 12.5 | 251 | 236, 178, 73 |
Table 3: Interpretation of Key Fragment Ions
| m/z | Proposed Fragment | Description |
| 251 | [M]+• | Molecular ion of the TMS-derivatized compound. |
| 236 | [M-15]+ | Loss of a methyl group (-CH3), a common fragmentation for silylated compounds and alkyl phenols. |
| 178 | [M-73]+ | Loss of the trimethylsilyl group (•Si(CH3)3). |
| 73 | [Si(CH3)3]+ | The trimethylsilyl cation, a characteristic peak for TMS-derivatized compounds. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS characterization of this compound derivatives.
Caption: Workflow for GC-MS analysis of this compound derivatives.
Expected Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for a TMS-derivatized this compound under electron ionization.
Caption: Proposed fragmentation of TMS-derivatized this compound.
References
Application Notes and Protocols: 3-(Diethylamino)-4-methylphenol as a Coupling Agent in Dye Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
3-(Diethylamino)-4-methylphenol is a substituted aminophenol with potential applications as a coupling agent in the synthesis of various dyes. Coupling agents are essential components in the formation of many classes of dyes, including azo dyes and xanthene dyes, where they react with a diazonium salt or a suitable carbonyl compound, respectively, to form the final chromophore. The diethylamino group at the 3-position and the methyl group at the 4-position are expected to influence the electronic and steric properties of the resulting dyes, potentially affecting their color, fluorescence, and stability.
While specific literature detailing the use of this compound as a coupling agent is limited, the closely related compound, 3-(diethylamino)phenol, is a well-documented precursor in the synthesis of xanthene dyes, such as rosamines. The methodologies employed for 3-(diethylamino)phenol are highly relevant and provide a strong foundational protocol for the use of its 4-methyl analogue. These application notes will, therefore, focus on the established protocols for 3-(diethylamino)phenol as a representative model for the synthesis of xanthene dyes.
Application: Synthesis of Rosamine Dyes
Rosamine dyes are a subclass of xanthene dyes characterized by their brilliant color and fluorescence properties, making them valuable in various applications, including as fluorescent probes and imaging agents in biological research. The synthesis of rosamines typically involves the condensation of an appropriate benzaldehyde derivative with two equivalents of a substituted aminophenol, such as 3-(diethylamino)phenol, followed by an oxidation step.
General Reaction Scheme
The synthesis of rosamine dyes using 3-(diethylamino)phenol proceeds via a condensation reaction with a substituted benzaldehyde, followed by oxidation to form the xanthene core.
Caption: General reaction scheme for the synthesis of rosamine dyes.
Experimental Protocols
The following protocols are adapted from the synthesis of catechol-derived rosamines using 3-(diethylamino)phenol and are expected to be applicable for this compound with minor modifications.[1][2]
Protocol 1: Conventional Heating Synthesis of Rosamines
This protocol describes the synthesis of rosamines using conventional heating in propionic acid.
Materials:
-
3-(Diethylamino)phenol (or this compound)
-
Appropriate substituted benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Propionic acid
-
Sodium acetate (NaOAc) solution (3 M)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloranil
Procedure:
-
In a reaction flask, dissolve 3-(diethylamino)phenol (1.72 mmol) and the substituted benzaldehyde (0.86 mmol) in 10 mL of propionic acid.
-
Add a catalytic amount of p-TsOH (0.10 mmol).
-
Heat the reaction mixture to 65 °C and maintain for 16 hours.
-
Cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding 100 mL of 3 M NaOAc solution.
-
Extract the resulting suspension with chloroform.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the leuco form of the dye.
-
Dissolve the residue in a suitable solvent (e.g., a 1:1 mixture of CHCl₃/MeOH) and add chloranil (0.43 mmol).
-
Stir the mixture at room temperature to facilitate oxidation to the final rosamine dye.
-
Purify the crude product by flash chromatography.
Protocol 2: Microwave-Assisted Synthesis of Rosamines
This protocol offers a more rapid synthesis using microwave irradiation.[1]
Materials:
-
3-(Diethylamino)phenol (or this compound)
-
Appropriate substituted benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Propionic acid or water
-
Chloranil
-
Chloroform/Methanol mixture (1:1)
Procedure:
-
In a 10 mL microwave reaction vial, combine 3-(diethylamino)phenol (0.86 mmol), the substituted benzaldehyde (0.43 mmol), and p-TsOH (0.06 mmol) in 5 mL of either propionic acid or water.
-
Seal the vial and place it in a CEM microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 10 minutes (with a 1-minute ramp to temperature) using a maximum power of 100 W.
-
After cooling, decant the solvent.
-
Dissolve the resulting solid in 10 mL of a 1:1 mixture of CHCl₃/MeOH.
-
Add chloranil (0.43 mmol) to the solution to oxidize the leuco form to the rosamine dye.
-
Purify the product using flash chromatography.
Caption: General experimental workflow for rosamine dye synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of rosamines 1 and 2, which are catechol-derived rosamines synthesized from 3-(diethylamino)phenol.[1][2] This data can serve as a benchmark for syntheses utilizing this compound.
Table 1: Synthesis Yields of Rosamines 1 and 2
| Compound | Synthesis Method | Solvent | Yield (%) |
| Rosamine 1 | Conventional Heating | Propionic Acid | 36 |
| Rosamine 1 | Microwave-Assisted | Propionic Acid | 43 |
| Rosamine 1 | Microwave-Assisted | Water | 47 |
Table 2: Photophysical Properties of Rosamines and Rhodamine B (RhB)
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF | Stokes Shift (nm) |
| Rosamine 1 | Chloroform | 562 | 102,000 | 582 | 0.45 | 20 |
| Acetonitrile | 558 | 110,000 | 580 | 0.38 | 22 | |
| Methanol | 556 | 105,000 | 579 | 0.35 | 23 | |
| Rosamine 2 | Chloroform | 562 | 108,000 | 583 | 0.48 | 21 |
| Acetonitrile | 559 | 115,000 | 581 | 0.40 | 22 | |
| Methanol | 557 | 110,000 | 580 | 0.38 | 23 | |
| Rhodamine B | Chloroform | 558 | 112,000 | 578 | 0.50 | 20 |
| Acetonitrile | 554 | 118,000 | 576 | 0.42 | 22 | |
| Methanol | 553 | 115,000 | 575 | 0.39 | 22 |
Conclusion
References
Application Notes and Protocols: Synthesis of Rosamine Dyes from 3-(Diethylamino)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of rosamine dyes, utilizing 3-(diethylamino)-4-methylphenol as a key starting material. The outlined procedure is based on established acid-catalyzed condensation reactions, a common and effective method for creating the xanthene core structure of this important class of fluorescent molecules.
Rosamine dyes are structurally similar to rhodamines and are valued for their photophysical properties, which make them suitable for a variety of applications, including cellular imaging and as components of fluorescent probes. The following protocol describes the condensation of this compound with a suitable benzaldehyde derivative to yield a rosamine dye.
Experimental Protocol: Synthesis of a Rosamine Dye
This protocol details the synthesis of a rosamine dye via the acid-catalyzed condensation of two equivalents of this compound with one equivalent of a selected benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde (or a substituted derivative)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Propionic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (2.0 equivalents) and the chosen benzaldehyde (1.0 equivalent).
-
Addition of Solvent and Catalyst: Add propionic acid to the flask to dissolve the reactants. Then, add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1 equivalents).[1][2]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the propionic acid under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure rosamine dye.[1]
Quantitative Data Summary
The photophysical properties of rosamine dyes are highly dependent on their specific structure and the solvent used. The following table summarizes representative quantitative data for analogous rosamine dyes synthesized through similar condensation methods, providing an expected range of values for the newly synthesized compound.
| Property | Chloroform | Acetonitrile | Methanol | Reference(s) |
| Yield (%) | 36 - 47 | - | - | [1] |
| Absorption Max (λ_abs, nm) | ~552 | ~552 | ~554 | [1] |
| Emission Max (λ_em, nm) | ~573 | ~573 | ~575 | [1] |
| Molar Extinction (ε, M⁻¹cm⁻¹) | ~7.8 x 10⁴ | ~8.0 x 10⁴ | ~8.2 x 10⁴ | [1] |
| Quantum Yield (Φ_F) | ~0.10 | ~0.12 | ~0.15 | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol for the synthesis of rosamine dyes.
Caption: Workflow for the synthesis of rosamine dyes.
References
- 1. Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PET-pperated rosamine pH-sensor dyes with substitution pattern-tunable p K a values and temperature sensitivity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ02505H [pubs.rsc.org]
Application of 3-(Diethylamino)-4-methylphenol in Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Diethylamino)-4-methylphenol is a valuable precursor in the synthesis of fluorescent probes, particularly those based on the coumarin scaffold. Coumarin dyes are widely utilized in biological research due to their favorable photophysical properties, including high fluorescence quantum yields, photostability, and sensitivity to the microenvironment. This document provides detailed application notes and protocols for the use of a fluorescent label derived from this compound, hereafter referred to as DEMP-Coumarin, for the fluorescent labeling of biomolecules and for cellular imaging.
The synthesis of DEMP-Coumarin can be achieved through a Pechmann condensation, a classic method for preparing coumarins from phenols and β-ketoesters under acidic conditions. The resulting 7-(diethylamino)-4,8-dimethylcoumarin (DEMP-Coumarin) exhibits bright blue-green fluorescence, making it an excellent candidate for various bio-imaging applications.
Synthesis of DEMP-Coumarin
The synthesis of DEMP-Coumarin from this compound is proposed via the Pechmann condensation with ethyl acetoacetate. This reaction is typically catalyzed by a strong acid.
Caption: Synthesis of DEMP-Coumarin via Pechmann Condensation.
Experimental Protocol: Synthesis of DEMP-Coumarin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equiv.) and ethyl acetoacetate (1.2 equiv.).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and then dry. Recrystallize the crude product from ethanol to obtain pure DEMP-Coumarin.
Spectroscopic Properties of DEMP-Coumarin
The photophysical properties of coumarin dyes are highly dependent on the solvent environment. The table below summarizes the typical spectroscopic data for 7-diethylamino-4-methylcoumarin, which is structurally very similar to the proposed DEMP-Coumarin.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Methanol | 373 | 434 | 61 | 0.55 |
| Ethanol | 374 | 430 | 56 | 0.68 |
| Acetonitrile | 373 | 425 | 52 | 0.73 |
| Chloroform | 378 | 420 | 42 | 0.85 |
| Cyclohexane | 362 | 395 | 33 | 0.90 |
Data are representative of 7-diethylamino-4-methylcoumarin and are intended to be indicative for DEMP-Coumarin.
Application 1: In Vitro Labeling of Proteins
DEMP-Coumarin can be functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, to enable covalent labeling of primary amines on proteins.
Caption: Workflow for Protein Labeling with DEMP-Coumarin-NHS.
Experimental Protocol: Protein Labeling with DEMP-Coumarin-NHS Ester
-
Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve DEMP-Coumarin-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the unreacted dye by gel filtration (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorption maximum of DEMP-Coumarin.
Application 2: Live Cell Imaging
For live cell imaging, a cell-permeable derivative of DEMP-Coumarin is required. An acetoxymethyl (AM) ester of a carboxylated DEMP-Coumarin can be used. The AM ester is cleaved by intracellular esterases, trapping the fluorescent probe inside the cells.
Experimental Protocol: Live Cell Staining
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Prepare Staining Solution: Prepare a 1-10 µM staining solution of DEMP-Coumarin-AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or serum-free medium).
-
Cell Staining: Remove the culture medium and wash the cells with the buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with the buffer.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for blue-green fluorescence. For DEMP-Coumarin, excitation around 375 nm and emission detection around 430 nm would be appropriate.[1]
Hypothetical Application: Monitoring Intracellular pH Changes
Coumarin-based dyes are often sensitive to pH.[2] This property can be exploited to monitor changes in the pH of cellular compartments, such as endosomes or lysosomes, which are involved in various signaling pathways.
Caption: Monitoring Endosomal Acidification with a pH-sensitive DEMP-Coumarin Probe.
References
Application Notes and Protocols for the Preparation of pH-Sensitive Dyes from 3-(Diethylamino)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and characterization of pH-sensitive fluorescent dyes derived from 3-(diethylamino)-4-methylphenol. This class of dyes, belonging to the rhodamine family, exhibits pH-dependent fluorescence, making them valuable tools for various applications in biological research and drug development. Their fluorescence is typically quenched at neutral to basic pH and significantly increases in acidic environments. This "turn-on" response is attributed to the reversible opening of a non-fluorescent spirolactam ring to a highly fluorescent xanthene structure upon protonation. The methyl group at the 4-position on the aminophenol precursor can influence the dye's photophysical properties, such as its pKa and quantum yield.
These notes are intended to guide researchers in the preparation of a novel 4-methyl-substituted rhodamine dye and its subsequent characterization as a pH-sensitive probe.
Synthesis of 4-Methyl Rhodamine B-based pH Indicator
The synthesis of a pH-sensitive rhodamine dye from this compound involves a condensation reaction with a suitable anhydride, followed by amidation to introduce a pH-sensitive moiety. A common strategy involves the reaction with phthalic anhydride to form the xanthene core, followed by reaction with an amine to create the spirolactam structure.
Experimental Protocol: Synthesis of 4-Methyl Rhodamine B Spirolactam
This protocol describes a two-step synthesis to produce a pH-sensitive rhodamine dye based on this compound.
Step 1: Condensation of this compound with Phthalic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2 equivalents) and phthalic anhydride (1 equivalent).
-
Solvent and Catalyst: Add a suitable high-boiling point solvent, such as propionic acid, and a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Step 2: Formation of the Spirolactam
-
Amidation Reaction: Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane.
-
Reagents: Add an excess of a primary amine (e.g., ethylenediamine) and a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography.
dot
Application Notes and Protocols: Diethylaminophenol-Based Chemosensors for Metal-Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent chemosensors are instrumental in the selective and sensitive detection of metal ions, which play crucial roles in biological and environmental systems. The design of these sensors often incorporates a fluorophore unit and a metal ion recognition site. The diethylaminophenol moiety is an excellent candidate for inclusion in such sensors as it is a well-established chromophore with electron-donating properties. Upon coordination with a metal ion, the photophysical properties of the sensor molecule can be modulated, leading to a detectable change in fluorescence, such as a "turn-on" or "turn-off" response. This change is often governed by mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or fluorescence resonance energy transfer (FRET).
While direct applications of 3-(Diethylamino)-4-methylphenol in published metal-ion sensors are not extensively documented, this application note will detail the synthesis and use of a structurally related and well-characterized diethylaminophenol-based chemosensor. The principles and protocols described herein are broadly applicable to the development and evaluation of novel sensors derived from similar phenolic compounds. The focus will be on a thiophene and diethylaminophenol-based fluorescent sensor, hereafter referred to as Sensor 1 , for the detection of Aluminum ions (Al³⁺)[1][2][3].
Synthesis of a Diethylaminophenol-Based Chemosensor (Sensor 1)
The synthesis of Sensor 1 is a multi-step process involving the preparation of a hydrazide intermediate followed by a condensation reaction.
Protocol for Synthesis of Sensor 1
Step 1: Synthesis of Thiophene-2-carbohydrazide
-
Dissolve methyl thiophene-2-carboxylate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, a white precipitate will form.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain thiophene-2-carbohydrazide.
Step 2: Synthesis of Sensor 1
-
Dissolve thiophene-2-carbohydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the solution for 12 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting yellow precipitate is filtered, washed with ethanol, and dried under vacuum to yield Sensor 1 .
Figure 1: Synthesis workflow for the diethylaminophenol-based Sensor 1.
Signaling Pathway and Sensing Mechanism
Sensor 1 exhibits a "turn-on" fluorescence response specifically for Al³⁺ ions. In the absence of Al³⁺, the sensor displays weak fluorescence due to the photoinduced electron transfer (PET) from the nitrogen atom of the imine group to the thiophene moiety. Upon the addition of Al³⁺, the ion coordinates with the oxygen atom of the hydroxyl group and the nitrogen atom of the imine group. This binding event inhibits the PET process, leading to an enhanced intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-accepting thiophene unit. This chelation-enhanced fluorescence (CHEF) results in a significant increase in the fluorescence intensity[1][2].
Figure 2: Signaling pathway of Sensor 1 for Al³⁺ detection.
Experimental Protocols for Metal-Ion Detection
Materials and Instruments
-
Reagents:
-
Sensor 1
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Perchlorate or nitrate salts of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.)
-
-
Instruments:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Vortex mixer
-
Micropipettes
-
Experimental Workflow
Figure 3: General experimental workflow for metal-ion sensing.
Detailed Protocols
1. Preparation of Stock Solutions
-
Sensor 1 Stock Solution: Prepare a 1.0 mM stock solution of Sensor 1 in spectroscopic grade DMSO.
-
Metal Ion Stock Solutions: Prepare 10.0 mM stock solutions of the perchlorate or nitrate salts of the metal ions to be tested in deionized water.
2. Fluorescence Titration Protocol
-
To a quartz cuvette, add the appropriate volume of buffer (e.g., a DMSO/water mixture).
-
Add a small aliquot of the Sensor 1 stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM).
-
Gently mix the solution and record the initial fluorescence emission spectrum. The excitation wavelength should be determined from the absorption maximum of the sensor.
-
Successively add small aliquots of the Al³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a minute before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
3. Selectivity and Interference Study
-
Prepare a series of solutions, each containing Sensor 1 (e.g., 10 µM) in the chosen solvent system.
-
To each solution, add a specific metal ion (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at a concentration significantly higher than that of the sensor (e.g., 100 µM).
-
Record the fluorescence spectrum for each solution.
-
To assess interference, prepare a solution of Sensor 1 and the target ion (Al³⁺). Then, add a potential interfering ion and record the spectrum to observe any changes.
-
Compare the fluorescence response of Sensor 1 towards Al³⁺ with that of other metal ions.
4. Determination of the Limit of Detection (LOD) The limit of detection can be calculated using the following equation: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurement (fluorescence of Sensor 1 without Al³⁺).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Al³⁺).
Quantitative Data Presentation
The performance of Sensor 1 for the detection of Al³⁺ is summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Al³⁺ | [1][2] |
| Fluorescence Change | Turn-on | [1][2] |
| Limit of Detection (LOD) | 0.41 µM | [1][2] |
| Solvent System | DMSO/H₂O | [1][2] |
| Proposed Mechanism | ICT, CHEF | [1][2] |
Conclusion
This application note provides a comprehensive overview of the synthesis and application of a diethylaminophenol-based fluorescent chemosensor for the detection of metal ions, using an Al³⁺ sensor as a representative example. The detailed protocols for synthesis, fluorescence measurements, and data analysis serve as a valuable resource for researchers and scientists in the field of chemical sensing and drug development. The underlying principles of PET inhibition and ICT enhancement are fundamental to the design of new and improved "turn-on" fluorescent probes. While the specific compound this compound was not the direct basis for this note due to limited literature, the methodologies presented are readily adaptable for the characterization of novel sensors derived from it and other related phenolic structures.
References
Application Notes and Protocols: Formulation of Printing Inks with 3-(Diethylamino)-4-methylphenol Based Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of printing inks incorporating dyes synthesized from 3-(Diethylamino)-4-methylphenol. Due to the limited availability of direct literature on this specific application, this document presents a detailed, scientifically-grounded hypothetical case study. The protocols and formulations are based on established principles of azo dye chemistry and solvent-based ink technology.
Introduction
This compound is a versatile aromatic compound with potential for use as a coupling component in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, are a major class of synthetic colorants used in various industries, including printing inks, due to their intense colors, good lightfastness, and cost-effectiveness. The diethylamino and methyl substituents on the phenol ring are expected to influence the final color and solubility of the dye, making it a promising candidate for developing novel colorants for printing applications.
This document outlines the synthesis of a hypothetical azo dye, "DEMP-Azo-Red," derived from this compound, its incorporation into a solvent-based ink formulation, and the subsequent testing of the ink's key performance properties.
Synthesis of a Hypothetical Azo Dye: DEMP-Azo-Red
A plausible synthetic route to a red azo dye using this compound involves the diazotization of an aromatic amine, such as p-nitroaniline, followed by an azo coupling reaction.
Proposed Synthesis Reaction
Caption: Synthesis of DEMP-Azo-Red.
Experimental Protocol for DEMP-Azo-Red Synthesis
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 5 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve 1.79 g (0.01 mol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline solution of this compound with vigorous stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye cake with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain a purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Formulation of a Solvent-Based Printing Ink
A typical solvent-based printing ink formulation consists of a colorant, a binder (resin), a solvent system, and various additives to modify the ink's properties.[1]
Hypothetical Ink Formulation Workflow
Caption: Ink Formulation Workflow.
Exemplary Solvent-Based Ink Formulation
The following table provides a sample formulation for a red printing ink using the synthesized DEMP-Azo-Red dye. The percentages are given by weight.
| Component | Function | Exemplary Material | Concentration (wt%) |
| Colorant | Provides color | DEMP-Azo-Red | 10 - 20 |
| Binder/Resin | Film formation, adhesion | Nitrocellulose | 15 - 25 |
| Solvent | Dissolves binder, adjusts viscosity | Ethanol / Ethyl Acetate (1:1) | 50 - 60 |
| Plasticizer | Improves flexibility | Dibutyl Phthalate | 2 - 5 |
| Wax | Improves rub resistance | Polyethylene Wax | 1 - 3 |
| Dispersant | Stabilizes dye dispersion | Polymeric Dispersant | 0.5 - 1.5 |
Experimental Protocol for Ink Formulation
Equipment:
-
High-speed disperser or laboratory mixer
-
Beakers and measuring cylinders
-
Analytical balance
Procedure:
-
Binder Dissolution:
-
In a suitable mixing vessel, add the solvent blend (Ethanol/Ethyl Acetate).
-
While stirring at a low speed, gradually add the nitrocellulose resin until it is completely dissolved.
-
-
Dye Dispersion:
-
Slowly add the DEMP-Azo-Red dye powder and the dispersant to the resin solution.
-
Increase the mixing speed to high and continue to disperse until a homogenous and fine dispersion is achieved (typically 30-60 minutes).
-
-
Addition of Additives:
-
Reduce the mixing speed and add the plasticizer and wax.
-
Continue mixing for another 15-20 minutes to ensure all components are well-incorporated.
-
-
Quality Control:
-
Measure the viscosity and other relevant properties of the final ink to ensure it meets the desired specifications.
-
Adjust the solvent content if necessary to achieve the target viscosity.
-
Testing and Evaluation of the Formulated Ink
A series of standardized tests should be performed to evaluate the quality and performance of the formulated printing ink.[2]
Ink Testing Workflow
Caption: Ink Testing and Evaluation Workflow.
Summary of Key Ink Properties and Test Methods
| Property | Significance | Test Method (ASTM Standard) |
| Viscosity | Affects flow and printability | D4040, D4287 |
| Color Strength | Determines the intensity of the color | E1331, E1347 |
| Adhesion | Ink's ability to stick to the substrate | D3359 (Tape Test) |
| Lightfastness | Resistance to fading on exposure to light | D3424, D4303 |
| Rub Resistance | Durability of the printed ink film | D5264 |
| Drying Time | Time taken for the ink to become tack-free | D7234 |
Detailed Experimental Protocols for Key Tests
4.3.1. Viscosity Measurement
-
Apparatus: Brookfield Viscometer or a suitable flow cup (e.g., Zahn cup).
-
Procedure:
-
Ensure the ink is at a constant temperature (e.g., 25 °C).
-
If using a Brookfield Viscometer, select the appropriate spindle and rotational speed.
-
Immerse the spindle into the ink and allow it to rotate until a stable reading is obtained.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
If using a flow cup, dip the cup into the ink and then lift it out, starting a timer simultaneously.
-
Stop the timer when the continuous stream of ink from the orifice breaks.
-
Record the efflux time in seconds.
-
4.3.2. Lightfastness Testing
-
Apparatus: Xenon arc weather-ometer.
-
Procedure:
-
Prepare printed samples of the ink on the desired substrate.
-
Place the samples in the weather-ometer.
-
Expose the samples to a controlled cycle of light and humidity for a specified duration (e.g., 100 hours).
-
After exposure, compare the color of the exposed samples to that of unexposed control samples using a spectrophotometer.
-
The change in color (ΔE) is a measure of the lightfastness. A lower ΔE indicates better lightfastness.
-
4.3.3. Adhesion Testing (ASTM D3359 - Tape Test)
-
Apparatus: A sharp cutting tool, pressure-sensitive tape.
-
Procedure:
-
Make a series of parallel cuts through the ink film to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
Apply a piece of pressure-sensitive tape firmly over the cross-hatched area.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the cross-hatched area and classify the adhesion based on the amount of ink removed by the tape according to the ASTM scale (5B: no removal, to 0B: severe removal).
-
Conclusion
The hypothetical case study presented provides a robust framework for the development and evaluation of printing inks based on dyes derived from this compound. The detailed protocols for dye synthesis, ink formulation, and performance testing offer a clear pathway for researchers to explore the potential of this class of compounds in the printing ink industry. While the specific performance of DEMP-Azo-Red is illustrative, the methodologies described are based on industry standards and provide a solid foundation for empirical investigation. Further research should focus on the synthesis of a variety of dyes from this compound and the systematic evaluation of their properties in different ink formulations to fully assess their commercial viability.
References
Application Notes and Protocols for the Use of 3-(Diethylamino)-4-methylphenol in Thermal Paper Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuco dyes are a class of compounds that can switch between a colorless (leuco) and a colored form upon a specific chemical or physical stimulus. In the context of thermal paper, this change is induced by heat, which facilitates a reaction between the leuco dye and a developer, resulting in the formation of a visible image. Fluoran-based leuco dyes are widely utilized for this purpose, often producing a black color upon activation. 3-(Diethylamino)-4-methylphenol is a key aromatic precursor in the synthesis of certain fluoran leuco dyes, contributing to the dye's chromogenic properties and overall performance in thermal imaging applications. This document provides detailed application notes and experimental protocols for the synthesis of a black leuco dye for thermal paper, starting from this compound.
Principle of Color Formation in Thermal Paper
The color-forming mechanism in thermal paper is based on a heat-induced chemical reaction within a specially coated layer. This layer contains a mixture of a leuco dye (in its colorless lactone form), a developer (typically a weak acid like bisphenol A or its alternatives), and a sensitizer (to control the melting point).[1] When a specific area of the thermal paper is heated by a thermal printer head, the sensitizer melts, allowing the leuco dye and the developer to come into contact and react. The acidic developer donates a proton to the leuco dye, causing the opening of its lactone ring. This ring-opening extends the conjugated pi-system of the dye molecule, shifting its absorption spectrum into the visible range and resulting in the appearance of a color, typically black.[1]
Role of this compound
This compound serves as a crucial building block for the synthesis of fluoran-based leuco dyes. It provides the electron-donating diethylamino group, which is essential for the chromogenic properties of the final dye molecule. This functional group plays a significant role in determining the final color and intensity of the developed image. The synthesis of the fluoran dye involves the condensation of a derivative of this compound with other aromatic compounds to create the complex spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one core structure characteristic of fluoran dyes.
Experimental Protocols
The following is a representative protocol for the synthesis of a black fluoran leuco dye, 2-anilino-3-methyl-6-(diethylamino)fluoran, a derivative of the well-known ODB-2 dye. This procedure is adapted from established methods for synthesizing similar fluoran dyes.
Part 1: Synthesis of 2-(4-Diethylamino-2-hydroxy-5-methylbenzoyl)benzoic acid
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add this compound (17.9 g, 0.1 mol) and phthalic anhydride (14.8 g, 0.1 mol).
-
Solvent Addition: Add 150 mL of a suitable inert solvent such as toluene.
-
Reaction Initiation: While stirring, slowly add concentrated sulfuric acid (50 mL) through the dropping funnel. An exothermic reaction will occur.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to 80-90°C and maintain this temperature for 4-6 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The product will precipitate.
-
Purification: Filter the precipitate, wash it with water until the filtrate is neutral, and then dry it in a vacuum oven at 60°C. The crude product can be recrystallized from ethanol to obtain pure 2-(4-Diethylamino-2-hydroxy-5-methylbenzoyl)benzoic acid.
Part 2: Synthesis of 2-anilino-3-methyl-6-(diethylamino)fluoran
-
Reaction Setup: In a 250 mL round-bottom flask, place the dried 2-(4-Diethylamino-2-hydroxy-5-methylbenzoyl)benzoic acid (16.4 g, 0.05 mol) and 4-aminodiphenylamine (9.2 g, 0.05 mol).
-
Acid Catalyst: Slowly add 100 mL of concentrated sulfuric acid while cooling the flask in an ice bath to control the temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. The color of the mixture will change as the reaction progresses.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Neutralization and Cyclization: Neutralize the acidic solution with a 20% sodium hydroxide solution until it is alkaline (pH 9-10). This will cause the precipitation of the crude fluoran dye and induce cyclization.
-
Extraction: Extract the product with a suitable organic solvent like toluene (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude 2-anilino-3-methyl-6-(diethylamino)fluoran. The product can be further purified by recrystallization from a solvent mixture such as ethanol/toluene.
Data Presentation
Table 1: Reactants and Stoichiometry for the Synthesis of 2-anilino-3-methyl-6-(diethylamino)fluoran
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| This compound | 179.26 | 0.1 | 17.9 |
| Phthalic Anhydride | 148.12 | 0.1 | 14.8 |
| 4-Aminodiphenylamine | 184.24 | 0.05 | 9.2 |
| Sulfuric Acid (conc.) | 98.08 | - | - |
| Sodium Hydroxide | 40.00 | - | - |
Table 2: Typical Performance Characteristics of a 2-anilino-3-methyl-6-(diethylamino)fluoran-based Thermal Paper
| Parameter | Value |
| Color of Developed Image | Black |
| Activation Temperature | 70-80 °C |
| Image Density (Optical) | > 1.2 OD |
| Light Stability | Good |
| Heat Resistance (unreacted) | Good |
Visualizations
Caption: Chemical synthesis pathway of the black leuco dye.
Caption: Mechanism of color formation in thermal paper.
Caption: Experimental workflow for synthesis and testing.
References
Application Notes and Protocols for 3-(Diethylamino)-4-methylphenol as a Precursor in Electrophotographic Photoreceptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of charge transport materials (CTMs) and charge generation materials (CGMs) derived from 3-(diethylamino)-4-methylphenol for use in electrophotographic photoreceptors. The protocols outlined below are based on established chemical reactions and general practices in the field of organic photoconductors.
Introduction
Electrophotography, the core technology behind laser printers and photocopiers, relies on photoreceptors to form a latent electrostatic image that is then developed with toner. Organic photoreceptors (OPCs) have gained prominence due to their low cost, flexibility, and tunable properties. A key component of modern OPCs is the charge transport layer (CTL), which facilitates the movement of charge generated by the charge generation layer (CGL). Arylamine derivatives, particularly hydrazones, are a widely used class of charge transport materials due to their excellent hole mobility.
This compound is a promising precursor for the synthesis of novel CTMs and CGMs. Its electron-rich aromatic ring, substituted with a diethylamino group, provides a strong electron-donating character, which is a desirable feature for hole transport materials. The phenolic hydroxyl group and the methyl group offer sites for further chemical modification to fine-tune the material's electronic and physical properties.
Synthesis of a Hydrazone-Based Charge Transport Material
A plausible synthetic route to a hydrazone-based charge transport material from this compound involves a two-step process: formylation of the aromatic ring followed by condensation with a hydrazine derivative.
Step 1: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2] In this proposed synthesis, this compound is formylated to produce 4-(diethylamino)-5-methyl-2-hydroxybenzaldehyde. To prevent side reactions with the phenolic hydroxyl group, it is advisable to protect it prior to formylation, for example, as a methyl ether. The subsequent aldehyde is a key intermediate.
Alternatively, a more direct and documented approach involves the formylation of the structurally similar N,N-diethyl-m-toluidine to yield 4-(diethylamino)-2-methylbenzaldehyde.[3]
Experimental Protocol: Synthesis of 4-(diethylamino)-2-methylbenzaldehyde [3]
-
In a 500 ml four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, combine 45 g (0.62 mol) of N,N-dimethylformamide (DMF) and 91.9 g (0.60 mol) of phosphorus oxychloride (POCl₃).
-
Cool the mixture with water while stirring to manage the exothermic reaction.
-
Once the temperature is below 30°C, add 95.6 g (0.59 mol) of N,N-diethyl-m-toluidine dropwise over approximately one hour, maintaining the temperature below 30°C.
-
Continue stirring for an additional 2 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a 10 N sodium hydroxide solution.
-
Extract the organic product with diethyl ether.
-
Dry the ether extract and distill off the solvent.
-
Purify the residue by vacuum distillation to obtain 4-(diethylamino)-2-methylbenzaldehyde.
| Parameter | Value |
| Yield | 73% |
| Boiling Point | 175-181°C (at 4 mmHg) |
Step 2: Condensation to Form a Hydrazone
The synthesized aldehyde is then condensed with a suitable hydrazine derivative, such as N-phenylhydrazine, to form the final hydrazone charge transport material.[4][5]
Experimental Protocol: Synthesis of a Hydrazone CTM
-
Dissolve the 4-(diethylamino)-2-methylbenzaldehyde intermediate in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of the desired hydrazine derivative (e.g., N-phenylhydrazine).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature to allow the hydrazone product to crystallize.
-
Filter the solid product, wash with a cold solvent, and dry under vacuum.
The chemical structure of the resulting hydrazone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Synthesis of an Azo-Based Charge Generation Material
Azo dyes are commonly used as charge generation materials in electrophotographic photoreceptors. The Japp-Klingemann reaction provides a versatile method for the synthesis of arylhydrazones, which can exist in tautomeric equilibrium with azo-hydrazo compounds.[6][7][8] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or β-diketone.
Proposed Synthesis of an Azo CGM:
-
Diazotization: Convert an aromatic amine (e.g., aniline or a substituted aniline) into a diazonium salt using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C).
-
Coupling: React the diazonium salt with a β-keto-ester, such as ethyl 2-methylacetoacetate, in the presence of a base (e.g., sodium acetate). The reaction with this compound as the coupling partner would lead to an azo dye. The electron-donating nature of the substituents on the phenol would facilitate the coupling reaction.
Fabrication of an Electrophotographic Photoreceptor
A typical organic photoreceptor consists of several layers coated on a conductive substrate (e.g., an aluminum drum).[9]
Experimental Protocol: Photoreceptor Fabrication
-
Undercoat Layer (UCL): Apply a solution of a polyamide resin in a solvent mixture (e.g., methanol/butanol) onto the aluminum substrate to a thickness of about 0.5 µm. This layer serves to block charge injection from the substrate and improve adhesion.
-
Charge Generation Layer (CGL): Disperse the synthesized azo CGM in a binder resin solution (e.g., polycarbonate in dichloromethane) using a ball mill. Coat this dispersion onto the UCL to a thickness of approximately 0.2 µm.
-
Charge Transport Layer (CTL): Dissolve the synthesized hydrazone CTM and a binder resin (e.g., polycarbonate) in a suitable solvent like dichloromethane or tetrahydrofuran.[10] Coat this solution over the CGL to a thickness of 20-25 µm.
-
Drying: Dry each layer in an oven to remove the solvent.
Performance Evaluation of the Electrophotographic Photoreceptor
The performance of the fabricated photoreceptor can be evaluated using a scanner that measures its key electrical properties.
| Performance Metric | Typical Values for Hydrazone-Based OPCs | Description |
| Initial Surface Potential (V₀) | -600 to -800 V | The surface potential after charging in the dark. |
| Dark Decay Rate (V/s) | < 20 V/s | The rate at which the surface potential decreases in the dark. A lower rate indicates better charge retention. |
| Photosensitivity (E₁/₂) | 0.1 to 0.5 µJ/cm² | The light energy required to reduce the surface potential to half of its initial value. Lower values indicate higher sensitivity. |
| Residual Potential (Vr) | < 50 V | The surface potential remaining after exposure to a high intensity light source. A lower residual potential is desirable for good image quality. |
Diagrams
Signaling Pathways and Workflows
Caption: Workflow for the synthesis of CTM and CGM and fabrication of the photoreceptor.
Caption: The six steps of the electrophotographic process.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. 4-Diethylamino-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrophotographic photoreceptor, electrophotographic photoreceptor cartridge, and image formation device - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 3-(Diethylamino)-4-methylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 3-(Diethylamino)-4-methylphenol. Due to the electron-rich nature and substitution pattern of this substrate, careful selection of reaction conditions is crucial for achieving high yields and selectivity. This guide is based on established principles for coupling analogous electron-rich aminophenols.
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is most suitable for this compound?
A1: this compound contains both a nucleophilic secondary amine (after deprotonation of the phenol) and a phenolic hydroxyl group. Therefore, it can undergo N-arylation, O-arylation, and potentially C-C coupling reactions. The most common and versatile methods are palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and copper- or palladium-catalyzed couplings for C-O bond formation (a variation of the Ullmann condensation or Buchwald-Hartwig O-arylation). Oxidative coupling is also a possibility but can be prone to overoxidation with electron-rich phenols.
Q2: How can I achieve selective N-arylation over O-arylation?
A2: Selective N-arylation of aminophenols is typically achieved using palladium catalysis. Catalyst systems based on biarylphosphine ligands, such as BrettPhos, have been shown to be highly effective for the selective N-arylation of 3- and 4-aminophenols.[1][2][3][4] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) in an aprotic solvent such as 1,4-dioxane generally favors C-N bond formation.[1][2]
Q3: How can I achieve selective O-arylation over N-arylation?
A3: Copper-catalyzed systems are often employed for the selective O-arylation of aminophenols. A combination of a copper(I) source (e.g., CuI) with a specific ligand, such as picolinic acid or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), has proven effective.[1][2][3][4] The use of a base like potassium phosphate (K₃PO₄) in a polar aprotic solvent like DMSO is a common condition for these transformations.[1][2]
Q4: Can this compound participate in Suzuki-Miyaura coupling?
A4: While less common, phenols can be used as nucleophiles in Suzuki-Miyaura type reactions, typically after conversion to a better leaving group like a triflate. Direct coupling of the phenol is challenging due to the poor leaving group ability of the hydroxyl group.
Q5: What are the main challenges when working with this substrate?
A5: The primary challenges include:
-
Selectivity: Achieving exclusive N- or O-arylation.
-
Steric Hindrance: The methyl group ortho to the hydroxyl and meta to the diethylamino group can reduce reaction rates.
-
Oxidation: The electron-rich nature of the phenol makes it susceptible to oxidation, which can lead to side products and catalyst deactivation.
-
Purification: Separating the desired product from starting materials, regioisomers, and catalyst residues can be challenging.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-purity palladium precatalyst or generate the active Pd(0) species in situ under strictly anaerobic conditions. For copper-catalyzed reactions, use high-purity copper salts. |
| Inappropriate Ligand | For N-arylation, screen bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos). For O-arylation with copper, try picolinic acid or diamine-based ligands. |
| Incorrect Base | The choice of base is critical. For N-arylation, strong, non-coordinating bases like NaOt-Bu or LHMDS are often required. For O-arylation, weaker bases like K₃PO₄ or Cs₂CO₃ are typically used. |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents. For Pd-catalyzed reactions, toluene, dioxane, or THF are common. For Cu-catalyzed O-arylation, DMSO can be effective.[1][2] |
| Reaction Temperature | Reactions may require elevated temperatures (80-110 °C). If decomposition is observed, try lowering the temperature and extending the reaction time. |
Issue 2: Poor Selectivity (Mixture of N- and O-Arylated Products)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst System | To favor N-arylation , use a palladium catalyst with a biarylphosphine ligand (e.g., BrettPhos precatalyst).[1][2][3][4] To favor O-arylation , switch to a copper(I) iodide catalyst with a ligand like picolinic acid.[1][2] |
| Ambiphilic Base | A base that is also a strong nucleophile can compete in the reaction. Use a sterically hindered base like NaOt-Bu for N-arylation. |
| Reaction Temperature | Lowering the reaction temperature might improve selectivity in some cases. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions and can deactivate palladium catalysts. |
| Moisture | Use anhydrous solvents and reagents, as water can lead to hydrodehalogenation of the aryl halide. |
| Incorrect Stoichiometry | Ensure precise stoichiometry of all reagents. An excess of the amine or phenol can sometimes lead to side reactions. |
Data Presentation: Reaction Conditions for Analogous Aminophenols
The following tables summarize optimized conditions for the selective N- and O-arylation of 3-aminophenol, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Optimized Conditions for Selective O-Arylation of 3-Aminophenol with Aryl Iodides [1][2]
| Parameter | Condition |
| Catalyst | 5 mol% CuI |
| Ligand | 10 mol% Picolinic Acid |
| Base | 2.0 equiv. K₃PO₄ |
| Solvent | DMSO |
| Temperature | 80 °C |
| Typical Yield | >90% |
Table 2: Optimized Conditions for Selective N-Arylation of 3-Aminophenol with Aryl Bromides [1][2]
| Parameter | Condition |
| Catalyst | 0.2 mol% BrettPhos Precatalyst |
| Base | 1.4 equiv. NaOt-Bu |
| Solvent | 1,4-Dioxane |
| Temperature | 90 °C |
| Typical Yield | >95% |
Experimental Protocols (Based on Analogous Systems)
Protocol 1: General Procedure for Selective N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from the N-arylation of 3-aminophenol using a BrettPhos precatalyst.[1][2]
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), BrettPhos precatalyst (0.002 mmol, 0.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective O-Arylation (Ullmann-Type Condensation)
This protocol is adapted from the O-arylation of 3-aminophenol using a copper/picolinic acid system.[1][2]
-
To an oven-dried Schlenk tube, add copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and this compound (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMSO (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Caption: Catalytic cycle for the Copper-Catalyzed O-arylation.
Caption: Troubleshooting workflow for coupling reactions.
References
Troubleshooting low yield in rhodamine synthesis with 3-(Diethylamino)-4-methylphenol
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the synthesis of rhodamine dyes using 3-(diethylamino)-4-methylphenol and related aminophenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in rhodamine synthesis?
Low yields in rhodamine synthesis typically stem from several key areas:
-
Purity of Reactants: The purity of the 3-aminophenol derivative and the phthalic anhydride is crucial. Impurities in the aminophenol can interfere with the condensation reaction.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient water removal can halt the reaction prematurely or lead to side products. The condensation reaction requires strong acidic conditions and elevated temperatures to proceed efficiently.[]
-
Side Reactions: Competing side reactions can consume starting materials and complicate purification, ultimately reducing the isolated yield of the desired product.[3] For instance, incomplete condensation or the formation of undesired regioisomers are common issues, especially when using unsymmetrical anhydrides.[4][5]
-
Oxidation: The xanthene core of the rhodamine dye is formed via cyclization and subsequent oxidation. Inadequate oxidation will result in a reduced yield of the final fluorescent dye.
-
Purification Losses: Rhodamine dyes can be challenging to purify. Significant amounts of the product can be lost during chromatographic separation or recrystallization steps if not optimized.[1][]
Q2: My reaction seems to stall or results in a complex mixture of products. What are the likely side products?
Observing multiple spots on a Thin-Layer Chromatography (TLC) plate is a common issue. The primary side products in a rhodamine synthesis can include:
-
Mono-acylated Intermediate: The reaction of only one molecule of this compound with the phthalic anhydride.
-
Uncyclized Intermediate: The di-acylated product that has failed to undergo the final cyclization to form the xanthene ring.
-
Regioisomers: If using an unsymmetrical phthalic anhydride, two different rhodamine isomers (e.g., the 5- and 6-carboxy isomers) can form.[4][6] These isomers often have very similar polarities, making them difficult to separate.[6]
-
Over-sulfonation Products: When using sulfuric acid as a catalyst/solvent at high temperatures, sulfonation of the aromatic rings can occur.
-
Decomposition Products: At excessively high temperatures or with prolonged reaction times, the starting materials or the final dye can decompose.
A general troubleshooting workflow can help diagnose the root cause of low yields.
Caption: A flowchart for diagnosing and resolving low-yield issues in rhodamine synthesis.
Q3: How do I choose the correct reaction conditions (temperature, solvent, catalyst)?
Optimizing reaction conditions is critical for maximizing yield.
-
Catalyst: Strong acids are required. Concentrated sulfuric acid or methanesulfonic acid are commonly used as both the catalyst and solvent. P-toluenesulfonic acid (PTSA) can also be used, particularly in solvents like propionic acid.[5]
-
Temperature: Temperatures typically range from 80°C to 180°C. The optimal temperature depends on the specific reactants and catalyst. Start with lower temperatures (e.g., 80-120°C) and monitor the reaction by TLC. Gradually increase the temperature if the reaction is slow, but be cautious of potential decomposition at very high temperatures.
-
Solvent: For catalysts like PTSA, high-boiling point solvents such as propionic acid or trifluoroethanol are effective.[1][5] Using a solvent that allows for azeotropic removal of water can also drive the reaction to completion.
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours.[1][4] Monitor the consumption of the limiting reagent using TLC to determine the optimal reaction time.
Q4: My purified product has low fluorescence. What is the problem?
Low fluorescence can be attributed to several factors:
-
Residual Acid: Trace amounts of the acid catalyst in the final product can quench fluorescence. Ensure thorough neutralization and purification.
-
Lactone-Zwitterion Equilibrium: Rhodamine dyes exist in equilibrium between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterion form.[7][8] The position of this equilibrium is highly dependent on the solvent and pH. In non-polar solvents or under acidic conditions, the lactone form is favored. Try dissolving your sample in a polar, protic solvent like ethanol or methanol to see if fluorescence improves.
-
Structural Impurities: The presence of non-fluorescent side products or unreacted starting materials will lower the overall quantum yield of the bulk sample.
Caption: The equilibrium between the non-fluorescent lactone and fluorescent zwitterion forms of rhodamine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields reported for rhodamine syntheses. Note that conditions vary based on the specific aminophenol and anhydride used.
Table 1: Representative Reaction Conditions for Rhodamine Synthesis
| Reactant A (Aminophenol) | Reactant B (Anhydride/Acid) | Catalyst / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(Dimethylamino)phenol | 4-Carboxyphthalaldehydic acid | Trifluoroethanol / O₂ | 75 | 22 | 78 | [4] |
| 3-(Dimethylamino)phenol | 4-Bromophthalaldehydic acid | Water / Trifluoroethanol / O₂ | 80 | 20 | 75 | [1] |
| N,N-diethylamino phenol | 5-Methyl phthalic anhydride | p-Toluenesulfonic acid / Propionic acid | 80 | 12 | N/A | [5] |
| 3-Aminophenol | Trimellitic anhydride | Microwave Irradiation | N/A | < 1 | High | [6] |
Experimental Protocols
General Protocol for Rhodamine Synthesis via Acid Catalysis
This protocol is a generalized procedure based on common methods for synthesizing rhodamines like tetramethylrhodamine (TMR).[4][5] It should be adapted for this compound.
Materials:
-
This compound (2.0 eq.)
-
Phthalic anhydride or a derivative (e.g., trimellitic anhydride) (1.0 eq.)
-
Methanesulfonic acid or concentrated Sulfuric Acid (as solvent)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, add the phthalic anhydride derivative (1.0 eq.) and this compound (2.0 - 2.2 eq.).
-
Acid Addition: Carefully add methanesulfonic acid or concentrated sulfuric acid with stirring. The amount should be sufficient to dissolve the reactants and facilitate stirring.
-
Heating: Heat the reaction mixture to 80-140°C. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is 10-20% Methanol in Dichloromethane. The product spot should be highly colored and fluorescent under a UV lamp.
-
Workup: After the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water with vigorous stirring.
-
Neutralization & Extraction: Adjust the pH of the aqueous solution to neutral or slightly basic (pH 7-8) using a base like NaOH. Extract the product into an organic solvent such as DCM or Ethyl Acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography.[1]
Caption: The synthetic pathway for rhodamine formation from an aminophenol and an anhydride.
Protocol for Purification of 3-(dialkylamino)phenol Starting Material
Impurities in the commercially available aminophenol can significantly impact the yield. A purification step is highly recommended.[1]
-
Dissolve the crude 3-(dialkylamino)phenol in Dichloromethane (DCM).
-
Extract the solution with aqueous HCl (e.g., 2M). The protonated amine will move to the aqueous layer.
-
Wash the aqueous layer with fresh DCM to remove non-basic organic impurities.
-
Adjust the pH of the aqueous layer to ~8.3 with aqueous NaOH (e.g., 6M). The deprotonated aminophenol will precipitate or become extractable.
-
Extract the aminophenol back into DCM (repeat 3 times).
-
Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield the purified starting material.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A general method to optimize and functionalize red-shifted rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Diethylamino)-4-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Diethylamino)-4-methylphenol reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification technique.
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution:
-
Select an alternative solvent: Consult solvent polarity charts. For phenolic compounds, polar protic solvents like ethanol or methanol, or a mixture with water, can be effective. Aromatic solvents like toluene might also be suitable.
-
Increase the solvent volume: Add small increments of the hot solvent until the compound dissolves. Be aware that using an excessive amount of solvent will reduce the final yield.[1]
-
Use a solvent mixture: If the compound is very soluble in one solvent and insoluble in another (where the two solvents are miscible), a mixed solvent system can be used. Dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the hot "poor" solvent until turbidity appears. Reheat to get a clear solution and then allow it to cool. Common mixtures include ethanol/water or toluene/hexane.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of the solution at a temperature above its melting point. This can also be caused by the presence of significant impurities which lower the melting point of the mixture.[2]
-
Solution:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.[3]
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[2]
-
Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[2]
-
Consider a preliminary purification step: If the crude product is highly impure, consider a liquid-liquid extraction or a quick column chromatography step to remove some of the impurities before recrystallization.
-
Issue 3: No crystals form even after the solution has cooled completely.
-
Possible Cause: Too much solvent was used, and the solution is not saturated at the lower temperature.
-
Solution:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Induce crystallization: Try scratching the flask or adding a seed crystal as described above.[2]
-
Cool to a lower temperature: If not already done, place the solution in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Issue 4: The purified crystals are colored (e.g., yellow or brown).
-
Possible Cause: Aminophenols are prone to oxidation, which can lead to colored impurities.[4] The presence of colored impurities from the reaction mixture.
-
Solution:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution for phenolic compounds as it can sometimes form colored complexes.[5]
-
Work under an inert atmosphere: Perform the recrystallization under a nitrogen or argon atmosphere to minimize oxidation.
-
Add a reducing agent: A small amount of a reducing agent, such as sodium dithionite or sodium bisulfite, can be added to the recrystallization solvent to prevent oxidation.[6] This is a common practice for purifying aminophenols.[7]
-
Perform a second recrystallization: A second recrystallization step may be necessary to achieve the desired colorlessness.
-
Vacuum Distillation
Issue 1: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough, or there is a leak in the system.
-
Solution:
-
Check for leaks: Ensure all joints are properly sealed with grease and that the tubing is intact.
-
Verify vacuum pump performance: Check the vacuum pump oil and ensure it is functioning correctly.
-
Use a manometer: Incorporate a manometer into the setup to get an accurate reading of the pressure. This will allow for a more precise prediction of the boiling point.
-
Issue 2: "Bumping" or violent boiling of the liquid.
-
Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling. Phenols are known to exhibit this behavior.
-
Solution:
-
Use a magnetic stirrer: Place a magnetic stir bar in the distillation flask to ensure even heating and smooth boiling.
-
Introduce a fine stream of air or nitrogen: A very fine capillary tube can be inserted to introduce a slow stream of gas, which will provide nucleation sites.
-
Heat the flask gradually: Avoid rapid heating of the distillation flask.
-
Issue 3: The compound decomposes in the distillation flask.
-
Possible Cause: The temperature of the distillation pot is too high, even under vacuum. Aminophenols can be heat-sensitive.
-
Solution:
-
Improve the vacuum: A lower pressure will allow for distillation at a lower temperature.
-
Use a short-path distillation apparatus: This minimizes the distance the vapor has to travel, reducing the required temperature and the time the compound spends at high temperatures.
-
Keep the bottom temperature below 200°C: For N,N-diethylaminophenols, it is recommended to keep the pot temperature below this limit to avoid degradation.[6]
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system (eluent) does not have the optimal polarity.
-
Solution:
-
Optimize the eluent with Thin Layer Chromatography (TLC): Before running the column, test different solvent systems using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.25-0.35 and show good separation from impurities.
-
Use a gradient elution: Start with a less polar solvent and gradually increase the polarity by mixing in a more polar solvent. This can help to first elute non-polar impurities and then the desired compound, followed by more polar impurities.
-
Choose the appropriate stationary phase: While silica gel is common, for some separations, alumina or a reversed-phase (C18) silica might provide better results.
-
Issue 2: The compound is streaking on the column.
-
Possible Cause: The compound is too polar for the eluent, it is interacting too strongly with the stationary phase, or the column is overloaded.
-
Solution:
-
Increase the eluent polarity: Add a more polar solvent to the mobile phase. For aminophenols, adding a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking on silica gel by neutralizing acidic sites.
-
Reduce the amount of sample loaded: Overloading the column leads to poor separation and band broadening.
-
Ensure the sample is fully dissolved in the minimum amount of solvent before loading.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude this compound reaction product?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., m-aminophenol or 4-methylresorcinol), byproducts from side reactions (e.g., over-alkylation, ring substitution at undesired positions), and colored degradation products formed through oxidation.
Q2: What is the recommended storage condition for purified this compound?
A2: To prevent degradation and discoloration, it is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Refrigeration may also be advisable depending on the desired shelf life.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from the purification, and a reference standard (if available) on a TLC plate, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide more detailed quantitative information on the purity of the fractions.
Q4: My final product is a pale yellow or reddish solid. Is this acceptable?
A4: While a pale color may be acceptable for some applications, for pharmaceutical use, a white or off-white solid is often required. The color indicates the presence of trace impurities, likely from oxidation.[4][6] Further purification by recrystallization with activated charcoal or the addition of a reducing agent may be necessary to obtain a colorless product.
Quantitative Data Summary
The following table presents typical, albeit estimated, quantitative data for the purification of aminophenols, based on data from closely related compounds like N,N-diethyl-m-aminophenol. These values should serve as a general guideline.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Notes |
| Recrystallization | 85-95% | >99% | 70-90% | Yield is highly dependent on the choice of solvent and the initial purity. |
| Vacuum Distillation | 80-90% | >98% | 80-95% | Effective for removing non-volatile and some colored impurities. |
| Column Chromatography | 70-90% | >99.5% | 60-85% | Can achieve very high purity but may result in lower yields due to product loss on the column. |
| Distillation followed by Recrystallization | 80-90% | >99.8% | 65-80% | A common industrial practice to achieve very high purity.[6] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Heat the solution to near boiling on a hot plate.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Protocol 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus with a magnetic stirrer. Ensure all glass joints are properly greased.
-
Place the crude this compound and a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump and begin to reduce the pressure.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point for this compound at the measured pressure.
-
Discontinue heating and allow the apparatus to cool before slowly reintroducing air into the system.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin eluting with a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate mixture), determined beforehand by TLC analysis. A small percentage of triethylamine (0.5%) can be added to the eluent to prevent streaking.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. kajay-remedies.com [kajay-remedies.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 7. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Preventing Rhodamine Dye Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of rhodamine dye aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is rhodamine dye aggregation and why is it a problem?
A1: Rhodamine dyes, widely used as fluorescent probes, have a tendency to self-associate in aqueous solutions to form dimers and higher-order aggregates.[1] This aggregation is primarily driven by hydrophobic interactions and van der Waals forces between the dye molecules.[1][2] Aggregation can significantly alter the photophysical properties of the dyes, leading to quenching of fluorescence, shifts in absorption and emission spectra, and a decrease in the overall quantum yield.[3] For researchers, this can result in inaccurate experimental data, reduced sensitivity in fluorescence-based assays, and poor performance of dye-based applications.
Q2: What are the main factors that influence rhodamine dye aggregation?
A2: Several factors can promote the aggregation of rhodamine dyes in solution:
-
Concentration: Higher dye concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
-
Solvent: Aqueous solutions are more prone to induce aggregation due to the hydrophobic nature of the dye molecules.[2][4][5]
-
Temperature: Lower temperatures can sometimes favor aggregation, although the effect can be complex and dependent on the specific dye and solvent system.[6]
-
pH: The pH of the solution can affect the charge state of the dye molecules, influencing their tendency to aggregate.[7][8]
-
Ionic Strength: High ionic strength can promote aggregation by screening the electrostatic repulsion between charged dye molecules.
Q3: How can I visually tell if my rhodamine dye solution is aggregated?
A3: A common visual indicator of rhodamine dye aggregation is a change in the color of the solution. For example, a solution of Rhodamine 6G will shift from a pinkish-orange (monomeric form) to a more purplish hue upon aggregation. This is due to a change in the absorption spectrum, with the appearance of a new absorption band at a shorter wavelength (a hypsochromic or blue shift), characteristic of H-dimer formation.[7]
Q4: What are H-aggregates and J-aggregates?
A4: H-aggregates and J-aggregates are two primary forms of dye aggregates with distinct spectroscopic properties.
-
H-aggregates (hypsochromic): In these aggregates, the dye molecules are arranged in a parallel, "stack of coins" fashion. This arrangement leads to a blue-shift in the absorption spectrum compared to the monomer.[2][7] H-aggregates are often associated with fluorescence quenching.
-
J-aggregates (bathochromic): In J-aggregates, the dye molecules are arranged in a head-to-tail fashion. This results in a red-shift in the absorption spectrum and often a very narrow, intense fluorescence emission band.[7][9]
Troubleshooting Guides
Problem: My fluorescence signal is weak or inconsistent.
This could be a sign of aggregation-induced quenching. Follow these steps to troubleshoot the issue:
Problem: I observe a color change in my rhodamine solution over time.
A color change, particularly a shift towards purple or blue for dyes like Rhodamine 6G, is a strong indicator of H-aggregate formation.
Quantitative Data on Rhodamine Aggregation
The tendency of rhodamine dyes to aggregate is highly dependent on the specific dye, its concentration, and the solvent environment. The following tables provide critical aggregation concentration (CAC) data for common rhodamine dyes.
Table 1: Critical Aggregation Concentrations (CAC) of Rhodamine B in Different Solvents
| Solvent | Dielectric Constant | Critical Concentration (g/L) | Reference |
| Water | 80.1 | 1.5 | [10] |
| Ethanol | 24.5 | 3.0 | [10] |
| Propanol | 20.1 | 4.2 | [10] |
This data indicates that Rhodamine B aggregates more readily in solvents with a higher dielectric constant, such as water.[10]
Table 2: Effect of Ethanol on Rhodamine 6G Dimerization in Aqueous Solutions
| Ethanol Content (% v/v) | Dimerization Constant (Kd) | Reference |
| 0 | High | [6] |
| 25 | Lower | [6] |
| 50 | Minimal | [4] |
Increasing the ethanol content in aqueous solutions significantly reduces the dimerization of Rhodamine 6G.[4][6]
Experimental Protocols
Protocol 1: Preparation of a Non-Aggregated Rhodamine Stock Solution
This protocol describes the preparation of a rhodamine stock solution with minimal aggregation.
-
Materials:
-
Rhodamine dye (e.g., Rhodamine B, Rhodamine 6G)
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Vortex mixer
-
Spectrophotometer
-
-
Procedure:
-
Weigh out the desired amount of rhodamine dye powder.
-
Dissolve the dye in a small amount of anhydrous ethanol or DMSO. These organic solvents help to break up any pre-existing aggregates in the solid form.[4]
-
Vortex the solution until the dye is completely dissolved.
-
For aqueous applications, slowly add the concentrated organic stock solution to the deionized water or buffer while vortexing to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can promote aggregation.
-
The final concentration of the organic solvent should be kept as low as possible for the specific application, but a small percentage (e.g., 1-5%) can help maintain the monomeric state.
-
Protocol 2: Spectroscopic Detection of Rhodamine Aggregation
This protocol outlines how to use UV-Visible absorption spectroscopy to detect the presence of rhodamine aggregates.
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
-
Procedure:
-
Prepare a series of rhodamine dye solutions in the desired solvent at varying concentrations (e.g., from 10-6 M to 10-3 M).
-
Record the absorption spectrum for each concentration over the appropriate wavelength range (e.g., 450-600 nm for Rhodamine 6G).
-
Analysis:
-
For the monomeric form, you should observe a primary absorption peak (e.g., ~525 nm for Rhodamine 6G in water).[1][11]
-
As the concentration increases, the formation of H-dimers will be indicated by the appearance of a new, blue-shifted absorption peak or a prominent shoulder on the blue side of the monomer peak (e.g., ~505 nm for Rhodamine 6G).[1][11]
-
The presence of an isosbestic point, where the spectra of all concentrations intersect, is a strong indication of a two-state equilibrium between the monomer and the dimer.[1][2]
-
-
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 3. Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine 6G Structural Changes in Water/Ethanol Mixed Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. istina.msu.ru [istina.msu.ru]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [2111.12671] Laser-induced fluorescence based characterization method for aggregation behavior of rhodamine B (RhB) in water, ethanol, and propanol [arxiv.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Isomer Separation in Asymmetric Rhodamine Synthesis
Welcome to the technical support center for isomer separation in asymmetric rhodamine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of rhodamine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is isomer separation a critical step in asymmetric rhodamine synthesis?
The synthesis of asymmetrically substituted rhodamines, particularly those functionalized on the pendant phenyl ring (e.g., 5- and 6-carboxytetramethylrhodamine), often yields a mixture of regioisomers.[1] These isomers can exhibit different biological activities, spectroscopic properties, and reactivity, making their separation essential for accurate downstream applications in bioimaging, diagnostics, and drug delivery. Failure to isolate the desired isomer can lead to irreproducible experimental results and misinterpretation of data.
Q2: What are the primary methods for separating rhodamine isomers?
The most common techniques for separating rhodamine isomers are chromatographic methods, including:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for both analytical and preparative-scale separation of rhodamine isomers.[2][3][4]
-
Thin-Layer Chromatography (TLC): Often used for rapid analysis of reaction progress and for optimizing solvent systems for column chromatography.[5]
-
Column Chromatography: A standard purification technique for isolating isomers on a larger scale.[6]
-
Fractional Crystallization: A less common but potentially effective method for separating isomers that have different solubilities.[1][6]
Q3: How can I determine the purity and isomeric ratio of my rhodamine sample?
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a reliable method for determining the purity and isomeric ratio of rhodamine derivatives.[7][8][9][10] By integrating the signals corresponding to unique protons on each isomer, one can calculate their relative abundance. HPLC analysis with a well-resolved chromatogram can also be used to determine the isomeric ratio based on the peak areas.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the separation of rhodamine isomers using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a fundamental technique for monitoring reaction progress and developing separation protocols. Below are common problems and their solutions.
Problem 1: Streaking of Rhodamine Spots
| Possible Cause | Solution |
| Sample Overload | Dilute the sample before spotting it onto the TLC plate. |
| Inappropriate Mobile Phase Polarity | Adjust the solvent system. If the streak is long, the mobile phase may be too polar. If the spot remains at the baseline with a streak, it may be too nonpolar. |
| Sample Insolubility in Mobile Phase | Ensure the sample is fully dissolved in the spotting solvent and is soluble in the mobile phase. |
| Interaction with Silica Gel (Acidic Nature) | Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic silica. |
Problem 2: Poor Separation of Isomer Spots (Spots are too close)
| Possible Cause | Solution |
| Incorrect Mobile Phase Composition | Systematically vary the solvent ratios in your mobile phase. For rhodamines, mixtures of ethyl acetate, methanol, and aqueous ammonia have been shown to be effective.[5] A common starting point for rhodamine B is a mixture of ethyl acetate-methanol-(ammonia 25%-water (3:7, w/w)) in a 15:3:3 (w/w/w) ratio.[5] |
| Insufficient Plate Development | Allow the solvent front to travel further up the plate to maximize the separation distance. |
| Use of an Inappropriate Stationary Phase | While silica gel is common, consider using reversed-phase TLC plates (e.g., C18) if the isomers have different hydrophobicities. |
Problem 3: No Visible Spots
| Possible Cause | Solution |
| Sample Concentration is too Low | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Fluorescence Quenching | While rhodamines are fluorescent, quenching can occur. View the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. |
| Sample Degradation on the Plate | If the compound is unstable on silica, consider using a different stationary phase or deactivating the silica gel with a base. |
Experimental Protocol: TLC Analysis of Rhodamine Isomers
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Application: Dissolve a small amount of the crude rhodamine mixture in a suitable solvent (e.g., methanol, DMF). Use a capillary tube to spot a small amount of the solution onto the origin line.
-
Developing Chamber: Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Development: Place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under UV light and circle them with a pencil.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the preferred method for high-resolution separation and quantification of rhodamine isomers.
Problem 1: Co-elution or Poor Resolution of Isomer Peaks
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | For reversed-phase HPLC (e.g., C18 column), adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase.[2][3] A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve resolution. |
| Incorrect pH of the Mobile Phase | For ionizable rhodamines (e.g., with carboxyl groups), the pH of the mobile phase can significantly impact retention and selectivity. Adjust the pH with additives like formic acid, trifluoroacetic acid, or a buffer. |
| Inappropriate Stationary Phase | If a C18 column does not provide adequate separation, consider other stationary phases such as phenyl-hexyl or a column with a different pore size. |
| Flow Rate is too High | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time. |
Quantitative Data: HPLC Separation of Rhodamine B
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Approximate Retention Time |
| C18 (150 mm x 4.6 mm, 5 µm) | Methanol:Water (70:30, v/v) | 1.0 mL/min | UV-Vis | ~7-9 minutes[2] |
| C18 | Acetonitrile:Water (gradient from 50:50 to 70:30) with 0.1 M Sodium Perchlorate | Not specified | Diode Array | Not specified[4] |
| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not specified | UV-Vis/MS | Not specified[3] |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Residual Silanols | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) or use a base-deactivated column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Mismatched Injection Solvent | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent must be used, inject a smaller volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if it is old or has been used with harsh conditions. |
Problem 3: Fluctuating Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Leaks in the System | Check all fittings for leaks, which can cause pressure and flow rate fluctuations. |
Experimental Protocol: Preparative HPLC for Rhodamine Isomer Separation
-
Method Development: Optimize the separation on an analytical scale first to determine the ideal mobile phase composition, gradient, and stationary phase.
-
Sample Preparation: Dissolve the crude rhodamine mixture in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
System Setup: Use a preparative HPLC system with a column of the appropriate dimensions for the amount of material to be purified. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the retention times determined during the analytical method development.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to determine which fractions contain the pure isomers.
-
Solvent Removal: Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis, separation, and analysis of asymmetric rhodamine isomers.
Caption: Troubleshooting logic for common issues in rhodamine isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. On-line separation/analysis of Rhodamine B dye based on a solid-phase extraction high performance liquid chromatography self-designed device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC determination of rhodamine B (CI 45170) in cosmetic products | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of 7-Aminocoumarin Dyes
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the photostability of fluorescent dyes derived from 3-(Diethylamino)-4-methylphenol, such as the widely used 7-Diethylamino-4-methylcoumarin (also known as Coumarin 1).
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur in dyes like 7-Diethylamino-4-methylcoumarin?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] In aminocoumarin dyes, this process is initiated when the dye molecule absorbs light, moving to an excited electronic state. From this state, it can undergo chemical reactions, often involving molecular oxygen, that permanently damage its structure and eliminate its fluorescence.[2][3] This is observed as a gradual fading of the signal during fluorescence microscopy or spectroscopy.[1]
Q2: What are the primary mechanisms of photodegradation for these aminocoumarin dyes?
A2: The photodegradation of 7-aminocoumarin dyes is complex and can occur through several pathways:
-
Reaction with Reactive Oxygen Species (ROS): The excited dye can transfer energy to molecular oxygen, creating highly reactive singlet oxygen (¹O₂) and other ROS (e.g., superoxide radicals, hydrogen peroxide).[2][3][4] These species then attack the dye molecule, causing oxidation and degradation.[4] This is considered a major pathway for photobleaching.[3]
-
Dealkylation: The diethylamino group at the 7-position is susceptible to photo-oxidation, leading to the removal of one or both ethyl groups (dealkylation).[5][6]
-
Lactone Ring Reduction: The lactone moiety, a core part of the coumarin structure, can be chemically reduced, destroying the chromophore.[5][6]
-
Singlet Self-Quenching: At high concentrations (above 0.01 M), excited dye molecules can interact with ground-state dye molecules, leading to non-radiative decay and promoting degradation pathways.[5][6]
Q3: How does the solvent environment affect the photostability of my dye?
A3: The choice of solvent significantly impacts dye stability. Generally, aminocoumarin dyes show higher photostability in polar, viscous solvents like alcohol-water or alcohol-glycerol mixtures. In contrast, non-polar solvents can accelerate photodamage. The solvent can influence the formation and lifetime of reactive species and affect the dye's excited state properties.
Q4: What are the first steps I should take to improve the photostability of my dye in an experiment?
A4: Before employing advanced methods, start with these basic adjustments:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[2][7] Use neutral density filters and close the shutter when not actively acquiring images.[1][8]
-
Optimize Dye Concentration: Avoid excessively high concentrations to minimize self-quenching phenomena.[5]
-
Choose Photostable Dyes: If possible, select dye variants that are specifically engineered for enhanced photostability.[1][2]
-
Use Antifade Reagents: Incorporate a commercial or self-prepared antifade mounting medium for fixed-cell imaging or a live-cell compatible reagent.[2][8][9]
Troubleshooting Guide
Problem: My fluorescence signal is fading very quickly during imaging.
| Possible Cause | Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity. Use a neutral density (ND) filter to attenuate the excitation light.[1] |
| Prolonged Exposure Time | Decrease the camera exposure time. Find the region of interest using transmitted light or lower magnification before exposing the sample to high-intensity fluorescence excitation light.[1][7] |
| Oxygen-Mediated Damage | For fixed samples, use an oxygen-scavenging mounting medium containing agents like glucose oxidase and catalase, or antioxidants like n-propyl gallate (nPG) or DABCO.[2][10] For live cells, consider specialized imaging media that reduce photosensitizers.[10] |
| Inherently Low Photostability of the Dye | Switch to a more photostable fluorophore if your experimental design allows. Consider structural modifications or the use of protective agents like cyclodextrins.[1][11] |
Problem: I am observing high background noise in addition to signal loss.
| Possible Cause | Solution |
| Excessive Dye Concentration | Perform a titration experiment to determine the optimal, lowest effective dye concentration. This reduces non-specific binding and potential self-quenching. |
| Autofluorescence | Ensure samples are washed thoroughly after staining to remove excess dye.[8] If the sample itself is autofluorescent, use spectral imaging and linear unmixing if available, or choose a dye in a spectral region with less background (e.g., far-red). |
| Impure Dye or Solvent | Use high-purity, spectroscopy-grade solvents. Ensure the dye has not degraded during storage; store dyes protected from light and moisture as recommended.[12][13] |
Problem: I have tried basic solvent and imaging adjustments, but photostability is still insufficient for my long-term experiment.
| Possible Cause | Solution |
| Triplet State-Mediated Photochemistry | Add a triplet state quencher to your buffer system. A commonly used agent is 1,4-diazabicyclo[2.2.2]octane (DABCO), which can effectively reduce degradation pathways that proceed through the long-lived triplet state.[2][14] |
| Reactive Oxygen Species (ROS) Generation | Incorporate antioxidants and radical scavengers. Agents like L-ascorbic acid (Vitamin C) or Trolox (a water-soluble Vitamin E analog) can neutralize ROS and protect the fluorophore.[10][15][16] |
| Dye is Exposed to the Bulk Environment | Use a host molecule like a cyclodextrin to encapsulate the dye. This sterically protects the dye from reactive species in the solution.[11][17][18] |
| The Dye's Core Structure is Prone to Attack | If synthesizing custom dyes, consider structural modifications. Incorporating an azetidine moiety or adding a halogen (e.g., bromine) to the coumarin core can significantly enhance photostability.[19][20] |
Data Presentation: Quantitative Improvements in Photostability
The following tables summarize reported quantitative data on the enhancement of aminocoumarin dye photostability using various methods.
Table 1: Enhancement via Environmental Additives
| Method | Dye | Improvement Factor | Reference |
| Cyclodextrin Conjugation | Pacific Blue (Coumarin) | 2.8x higher photostability than control | [11][21] |
| Antioxidant (L-Ascorbic Acid) | 3-Dye FRET System | Slowed photodegradation significantly compared to control | [15] |
Table 2: Enhancement via Structural Modification
| Modification | Dye System | Improvement Metric | Reference |
| Azetidine + Bromine ("ABC" Cage) | Coumarin-caged tertiary amine | >35-fold increase in uncaging quantum yield (Φu) | [19] |
| Incorporate CF₃ Group | Coumarin 151 | Improved photostability and bathochromic shift | [22] |
Experimental Protocols
Protocol 4.1: General Assessment of Dye Photostability
This protocol provides a basic method for quantifying the rate of photobleaching of a dye solution.
-
Sample Preparation: Prepare a solution of your dye in the desired solvent (e.g., ethanol, PBS) at a known concentration (e.g., 5 µM) in a quartz cuvette.
-
Initial Measurement: Record the initial absorbance spectrum and fluorescence emission spectrum of the solution. Note the absorbance maximum (λ_max) and the fluorescence intensity at the emission peak.
-
Photodegradation: Irradiate the solution in the cuvette with a light source, such as a xenon arc lamp or a UV lamp, at a wavelength near the dye's absorbance maximum.[23][24] Ensure the setup is consistent for all experiments (e.g., distance from the lamp, power).
-
Time-course Measurement: At set time intervals (e.g., every 5, 10, or 30 minutes), stop the irradiation and record the absorbance and/or fluorescence spectrum again.[23]
-
Data Analysis: Plot the normalized absorbance or fluorescence intensity at the peak wavelength as a function of irradiation time. The rate of decay provides a measure of the dye's photostability. This can be fitted to an exponential decay curve to determine a photobleaching rate constant.[25]
Protocol 4.2: Evaluating the Effect of a Stabilizing Additive (e.g., DABCO)
This protocol compares the photostability of a dye with and without a stabilizing agent.
-
Prepare Solutions:
-
Control Solution: Prepare the dye solution as described in Protocol 4.1.
-
Test Solution: Prepare an identical dye solution that also contains the stabilizing additive (e.g., 10 mM DABCO).[14]
-
-
Initial Measurement: Record the initial absorbance and fluorescence spectra for both the control and test solutions.
-
Simultaneous Irradiation: Irradiate both samples under identical conditions as described in Protocol 4.1. It is crucial that both samples receive the same light dose.
-
Time-course Measurement: At each time interval, measure the spectra for both the control and test solutions.
-
Comparative Analysis: Plot the normalized fluorescence intensity vs. irradiation time for both solutions on the same graph. A significantly slower decay rate for the test solution indicates a stabilizing effect of the additive.[14]
Visual Guides
Caption: Troubleshooting workflow for addressing photobleaching issues.
Caption: Key photodegradation pathways for aminocoumarin dyes.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique (Journal Article) | ETDEWEB [osti.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. biocompare.com [biocompare.com]
- 8. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 9. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 11. researchgate.net [researchgate.net]
- 12. Buy 7-Diethylamino-4-methylcoumarin | 91-44-1 [smolecule.com]
- 13. 7-Diethylamino-4-methylcoumarin - CAS-Number 91-44-1 - Order from Chemodex [chemodex.com]
- 14. nathan.instras.com [nathan.instras.com]
- 15. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2008157762A2 - Methods to increase the photostability of dyes - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Reducing by-product formation in 3-(Diethylamino)-4-methylphenol condensations
Welcome to the technical support center for 3-(Diethylamino)-4-methylphenol condensations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to by-product formation in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the condensation reactions of this compound.
Problem 1: Low Yield of the Desired Colored Xanthene Dye (e.g., Rhodamine derivative)
Symptoms:
-
The final product appears pale or colorless.
-
Low absorbance in the expected visible region for the xanthene dye.
-
Purification is difficult, with multiple spots on TLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Colorless Spirolactam | The desired colored, fluorescent form of many rhodamine dyes is in equilibrium with a colorless, non-fluorescent spirolactam structure. This equilibrium is sensitive to pH and solvent polarity. To favor the colored form, try acidifying the solution (e.g., with a small amount of HCl or acetic acid). In some cases, UV exposure can also promote the ring-opening to the colored form.[1][2][3] |
| Incomplete Condensation | The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reactants and an appropriate catalyst. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Incorrect Reaction Temperature | Condensation reactions for rhodamine synthesis often require elevated temperatures (e.g., 170-175 °C when using phthalic anhydride).[4] Ensure your reaction is reaching and maintaining the target temperature. |
| Oxidation of Reactants or Products | The aminophenol starting material or the final dye can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this. |
Problem 2: Formation of Multiple Products in Pechmann Condensation (Coumarin Synthesis)
Symptoms:
-
Multiple spots on TLC or peaks in HPLC of the crude reaction mixture.
-
Difficulty in isolating the desired coumarin derivative.
-
NMR spectrum shows a mixture of isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Chromone By-product (Simonis Reaction) | The Pechmann condensation for coumarin synthesis and the Simonis reaction for chromone synthesis are competing pathways. The choice of acid catalyst is crucial. Strong protic acids like sulfuric acid typically favor coumarin formation. Lewis acids like phosphorus pentoxide can favor chromone formation.[5] Consider screening different acid catalysts (e.g., H₂SO₄, Amberlyst-15, InCl₃) to optimize for the desired coumarin.[6][7][8] |
| Formation of Regioisomers | The initial electrophilic aromatic substitution can occur at different positions on the phenol ring, leading to regioisomers. The directing effects of the substituents on this compound will influence the regioselectivity. Careful control of reaction temperature and catalyst can help improve selectivity. |
| Harsh Reaction Conditions | High temperatures and very strong acids can sometimes lead to side reactions and decomposition. If you are observing significant by-product formation, try running the reaction under milder conditions (e.g., lower temperature, less concentrated acid) for a longer period. |
Problem 3: Unexpected By-products in Mannich Reactions
Symptoms:
-
The isolated product has a higher molecular weight than expected.
-
NMR shows unexpected signals corresponding to additional alkyl groups.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | If a primary amine is used in the Mannich reaction, the resulting secondary amine can react further to form a tertiary amine. Using a secondary amine as the starting material will prevent this over-alkylation. |
| Reaction with Solvent | If the solvent contains reactive functional groups, it may participate in side reactions. Use an inert solvent that is appropriate for the reaction conditions. Protic solvents like methanol or water are often used to stabilize the intermediate iminium ion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions for this compound?
A1: The most common condensation reactions for this compound are:
-
Pechmann Condensation: Reaction with a β-ketoester (like ethyl acetoacetate) in the presence of an acid catalyst to form a coumarin derivative (e.g., 7-(diethylamino)-6-methyl-4-methylcoumarin).
-
Xanthene Dye Synthesis: Condensation with an anhydride (e.g., phthalic anhydride) or an aldehyde to form rhodamine-type dyes.
-
Mannich Reaction: Reaction with formaldehyde and a primary or secondary amine to form a Mannich base, which is a β-amino-carbonyl compound.[9]
Q2: How can I minimize the formation of the colorless spirolactam form of a rhodamine dye derived from this compound?
A2: The formation of the colorless spirolactam is an equilibrium process. To shift the equilibrium towards the desired colored, open form, you can:
-
Acidify the solution: The open, colored form is often favored in acidic conditions.
-
Choose an appropriate solvent: The solvent polarity can influence the equilibrium. Experiment with different solvents to find one that favors the open form.
-
Apply UV light: In some cases, irradiation with UV light can promote the opening of the spirolactam ring.[1][10]
Q3: What is the difference between the Pechmann condensation and the Simonis reaction, and how can I favor the Pechmann product?
A3: Both reactions involve the condensation of a phenol with a β-ketoester. The key difference is the product and the typical catalyst used:
-
Pechmann Condensation: Forms a coumarin. It is typically catalyzed by strong protic acids like sulfuric acid.
-
Simonis Reaction: Forms a chromone. It is often favored when using catalysts like phosphorus pentoxide.
To favor the Pechmann product (coumarin), use a strong protic acid catalyst and carefully control the reaction conditions.[5]
Q4: Are there any specific purification techniques recommended for products of this compound condensations?
A4: Purification often involves standard techniques like column chromatography. For rhodamine dyes, which are often colored and can be charged, a combination of normal and reverse-phase chromatography may be necessary. Recrystallization can also be an effective purification method. The choice of eluent for chromatography will depend on the polarity of the product and by-products.
Experimental Protocols
General Protocol for Pechmann Condensation of this compound with Ethyl Acetoacetate
This is a general guideline and may require optimization.
-
To a round-bottom flask, add this compound (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst) with stirring.
-
Allow the reaction mixture to stir at room temperature or heat as required, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Rhodamine Synthesis from this compound and Phthalic Anhydride
This is a general guideline and may require optimization.
-
In a reaction vessel equipped with a stirrer and a condenser, combine this compound (2 equivalents) and phthalic anhydride (1 equivalent).
-
Heat the mixture to 170-180 °C under an inert atmosphere (e.g., nitrogen).
-
Maintain the temperature and stir for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and dissolve it in an appropriate solvent.
-
Purify the crude product using column chromatography.
Visualizations
Caption: Potential by-product pathways in Pechmann and Rhodamine condensations.
Caption: A logical workflow for troubleshooting condensation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. oarjbp.com [oarjbp.com]
- 3. organicreactions.org [organicreactions.org]
- 4. prepchem.com [prepchem.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. Mannich Reaction [organic-chemistry.org]
Solvent effects on the reaction rate of 3-(Diethylamino)-4-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction rate of phenolic compounds, using 3-(Diethylamino)-4-methylphenol as a representative example.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for studying the reaction rate of this compound?
A1: Solvents can significantly influence reaction rates through several mechanisms. They can affect the stability of reactants, transition states, and products through interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[1][2][3] For phenolic compounds, the ability of a solvent to act as a hydrogen-bond acceptor or to solvate anions can profoundly impact reaction pathways and rates.[1][2][3]
Q2: What are the general trends observed for solvent polarity and reaction rate for reactions involving phenols?
A2: The effect of solvent polarity depends on the reaction mechanism.
-
If the transition state is more polar than the reactants, an increase in solvent polarity will generally increase the reaction rate by stabilizing the transition state.
-
Conversely, if the reactants are more stabilized by the solvent than the transition state, a more polar solvent may decrease the reaction rate.
-
For reactions involving free radicals, the mechanism can shift between hydrogen atom transfer, proton-coupled electron transfer, and sequential proton-loss electron transfer depending on the solvent's properties.[1][2][3]
Q3: How do protic and aprotic solvents differentially affect the reactivity of phenols?
A3: Protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the phenolic hydroxyl group and any anionic intermediates. This can stabilize the phenol reactant but may also hinder its reactivity in some cases. Aprotic solvents (e.g., acetonitrile, DMSO), lacking O-H or N-H bonds, interact differently, primarily through dipole-dipole interactions. The choice between protic and aprotic solvents can therefore lead to different reaction rates and even different reaction mechanisms.[1][2]
Q4: My reaction seems to stop before completion. What are the possible causes?
A4: Several factors could lead to an incomplete reaction. These include:
-
Reversibility: The reaction may be reaching equilibrium.
-
Reagent Degradation: One of the reactants or a catalyst may be unstable under the reaction conditions.
-
Inhibition: A product formed during the reaction may be inhibiting a catalyst or reacting with a starting material.
-
Precipitation: A reactant or catalyst may be precipitating out of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent reaction rates between experimental runs. | Temperature fluctuations, inaccurate concentration preparations, or variations in solvent purity. | Ensure precise temperature control with a thermostat. Use calibrated volumetric glassware and a precise balance for preparing solutions. Use fresh, high-purity solvents for each experiment. |
| Non-linear data when plotting for rate determination. | Change in reaction mechanism, competing side reactions, or instrument instability. | Re-evaluate the assumed reaction order. Analyze the reaction mixture at different time points using techniques like HPLC or GC-MS to identify potential side products. Check the stability and calibration of your analytical instrument (e.g., spectrophotometer). |
| Precipitate forms during the reaction. | Low solubility of a reactant, intermediate, or product in the chosen solvent. | Choose a solvent with higher solubility for all components. If that is not an option, consider running the reaction at a different temperature to enhance solubility. |
| Color change observed, but no product is detected. | Formation of a colored intermediate that does not proceed to the final product, or the product is unstable and degrades. | Use spectroscopic methods (e.g., UV-Vis, NMR) to identify the colored species. Attempt to isolate and characterize the intermediate. If product degradation is suspected, try running the reaction at a lower temperature or for a shorter duration. |
| Difficulty reproducing literature results. | Subtle differences in experimental conditions such as solvent grade, water content, or degassing techniques. | Carefully review the experimental section of the literature report. Contact the authors for clarification if possible. Analyze your starting materials for purity. Ensure your solvent is appropriately dried and degassed if the reaction is sensitive to water or oxygen. |
Quantitative Data Summary
Disclaimer: The following data is illustrative for a hypothetical electrophilic substitution reaction of a phenol similar to this compound and is intended to demonstrate the principles of solvent effects. Actual experimental results may vary.
| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | 1 |
| Dichloromethane | 8.93 | 15 |
| Acetone | 20.7 | 58 |
| Acetonitrile | 37.5 | 120 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 250 |
| Methanol | 32.7 | 85 |
| Water | 80.1 | 45 |
Interpretation: In this hypothetical scenario, the reaction rate increases with solvent polarity for aprotic solvents, suggesting a transition state that is more polar than the reactants. The lower rates in protic solvents (methanol and water) compared to a polar aprotic solvent like DMSO could be due to the stabilization of the phenol reactant through hydrogen bonding, which increases the activation energy.
Experimental Protocols
Protocol: Kinetic Analysis of a Phenol Reaction via UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the reaction rate of a phenolic compound with an electrophile by observing changes in absorbance.
1. Preparation of Solutions: a. Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mM). b. Prepare a stock solution of the electrophile in the same solvent at a known concentration (e.g., 10 mM). c. Ensure all solutions are equilibrated to the desired reaction temperature using a water bath.
2. Spectrophotometer Setup: a. Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. b. Set the desired wavelength for monitoring the reaction. This should be a wavelength where a reactant or product has a significant and unique absorbance. c. Use the pure solvent as a blank to zero the instrument.
3. Kinetic Run: a. Pipette a known volume of the this compound solution into a cuvette. b. Place the cuvette in the temperature-controlled cell holder of the spectrophotometer. c. To initiate the reaction, add a known volume of the electrophile solution to the cuvette, mix quickly and thoroughly with a pipette, and immediately start recording the absorbance as a function of time. d. Continue data collection until the absorbance values become constant, indicating the reaction has reached completion.
4. Data Analysis: a. Plot absorbance versus time. b. Depending on the suspected reaction order, plot the data as ln(A) vs. time (for first-order) or 1/A vs. time (for second-order), where A is the absorbance of the species being monitored. c. The rate constant (k) can be determined from the slope of the linear plot.
Visualizations
Caption: Experimental workflow for investigating solvent effects.
Caption: Influence of solvent properties on reaction rate.
References
Technical Support Center: Degradation of 3-(Diethylamino)-4-methylphenol-Derived Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of 3-(diethylamino)-4-methylphenol-derived dyes. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the degradation of this compound-derived dyes?
A1: Based on studies of similar aromatic amines and phenols, the initial degradation steps are likely to involve attacks on the electron-rich sites of the molecule. This can include:
-
Hydroxylation: Addition of hydroxyl radicals (•OH) to the aromatic ring, leading to the formation of hydroxylated intermediates.
-
N-de-ethylation: The removal of one or both ethyl groups from the diethylamino moiety.
-
Oxidation of the amino group: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives.
-
Cleavage of the aromatic ring: More advanced degradation processes can lead to the opening of the benzene ring.[1][2]
Q2: How does pH affect the degradation of aminophenol-derived dyes?
A2: The pH of the reaction medium is a critical parameter in the degradation of aminophenol-derived dyes. It can influence the surface charge of the photocatalyst (if used), the ionization state of the dye molecule, and the generation of reactive oxygen species. For many photocatalytic degradations, acidic or alkaline conditions can enhance the degradation rate, but the optimal pH is specific to the dye and the catalytic system being used. It is crucial to perform pH optimization studies for your specific experimental setup.
Q3: What are the common intermediates formed during the degradation of aromatic amines?
A3: The degradation of aromatic amines often proceeds through the formation of various intermediates. Common intermediates identified in the degradation of related compounds include catechols, hydroquinones, and benzoquinones, which are formed through hydroxylation and oxidation of the aromatic ring. Further degradation can lead to the formation of aliphatic acids before complete mineralization to CO2 and H2O.[1][2]
Q4: Can these dyes be degraded enzymatically?
A4: Yes, enzymes such as laccases and peroxidases have been shown to degrade aromatic amines and phenolic compounds.[3] The degradation pathway typically involves the oxidation of the amino and hydroxyl groups, leading to polymerization or ring cleavage. The efficiency of enzymatic degradation will depend on the specific enzyme, the dye structure, and the reaction conditions.
Troubleshooting Guides
Photocatalytic Degradation Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| Low degradation efficiency | - Inefficient photocatalyst- Incorrect catalyst loading- Inappropriate light source or intensity- Suboptimal pH | - Synthesize or purchase a high-quality photocatalyst.- Optimize the catalyst concentration; too high a concentration can lead to light scattering.- Ensure the light source emits at a wavelength that can activate your photocatalyst.- Perform a pH optimization study (e.g., from pH 3 to 11). |
| Poor reproducibility of results | - Inconsistent catalyst dispersion- Fluctuations in light intensity- Temperature variations | - Use ultrasonication to ensure a uniform suspension of the photocatalyst before each experiment.- Monitor and control the light source output.- Use a constant temperature bath to maintain a stable reaction temperature. |
| Difficulty in separating the photocatalyst after the experiment | - Small particle size of the catalyst | - Use a photocatalyst immobilized on a support material.- If using a powder, increase the centrifugation time and speed.- Consider using magnetic photocatalysts for easy separation with a magnet. |
HPLC Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Peak tailing | - Active sites on the column- Inappropriate mobile phase pH | - Use a column with end-capping.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost peaks | - Contaminated mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and filter the mobile phase.- Implement a thorough needle wash program in your autosampler.- Inject a blank solvent to check for carryover. |
| Irreproducible retention times | - Fluctuations in mobile phase composition- Temperature changes- Column degradation | - Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.- Use a column oven to maintain a constant temperature.- Use a guard column and operate within the recommended pH range for the column. |
| No peaks detected | - Incorrect wavelength setting on the detector- Sample degradation before injection- Very low sample concentration | - Check the UV-Vis spectrum of your dye to determine the optimal wavelength for detection.- Store samples appropriately (e.g., in the dark, at low temperature) before analysis.- Concentrate the sample or inject a larger volume. |
Data Presentation
Table 1: Hypothetical Quantitative Data for Photocatalytic Degradation of a this compound-Derived Dye
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Photocatalyst | TiO₂ P25 | ZnO | g-C₃N₄ |
| Catalyst Loading (g/L) | 1.0 | 1.0 | 1.0 |
| Initial Dye Concentration (mg/L) | 20 | 20 | 20 |
| Light Source | UVA (365 nm) | UVA (365 nm) | Visible (>420 nm) |
| Degradation Efficiency after 120 min (%) | 85 | 78 | 92 |
| Pseudo-First-Order Rate Constant (k, min⁻¹) | 0.015 | 0.012 | 0.021 |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation
-
Preparation of Dye Solution: Prepare a stock solution of the this compound-derived dye in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 20 mg/L).
-
Catalyst Suspension: Add the desired amount of photocatalyst (e.g., 1 g/L) to a specific volume of the dye solution in a photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Turn on the light source (e.g., UVA or visible light lamp) to initiate the photocatalytic reaction.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Immediately centrifuge or filter the withdrawn aliquots to remove the photocatalyst particles.
-
Analysis: Analyze the concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance or by HPLC.
Protocol 2: HPLC Method for Analysis of Dye Concentration
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV-Vis or Diode Array Detector (DAD).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific dye and may require method development. A gradient elution may be necessary to separate the parent dye from its degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength of the parent dye. If using a DAD, scan a range of wavelengths to detect potential intermediates.
-
Quantification: Create a calibration curve using standard solutions of the dye at known concentrations to quantify the concentration in the experimental samples.
Visualizations
Caption: Proposed degradation pathway for this compound-derived dyes.
References
Validation & Comparative
A Comparative Guide to 3-(Diethylamino)-4-methylphenol and 3-(Dimethylamino)phenol in Dye Synthesis
For researchers, scientists, and professionals in drug development, the selection of precursor molecules is a critical step in the synthesis of fluorescent dyes and probes. The structural nuances of these precursors can significantly influence the photophysical properties and performance of the final dye. This guide provides an objective comparison between two commonly used aminophenol precursors: 3-(Diethylamino)-4-methylphenol and 3-(Dimethylamino)phenol, with a focus on their application in the synthesis of xanthene-based dyes such as rhodamines.
The primary structural difference between the two compounds lies in the N-alkyl substituents and the presence of a methyl group on the aromatic ring of this compound. These features directly impact the electronic and steric environment of the resulting dye, thereby altering its spectral properties and quantum yield.
Performance Comparison in Dye Synthesis
The choice between this compound and 3-(Dimethylamino)phenol often depends on the desired photophysical characteristics of the target dye. Dyes derived from N,N-diethylaminophenols generally exhibit a bathochromic (red) shift in their absorption and emission spectra compared to their N,N-dimethylaminophenol counterparts. This is attributed to the greater electron-donating ability of the ethyl groups compared to methyl groups.
The additional methyl group on the phenol ring of this compound can further influence the dye's properties by introducing steric hindrance, which may affect aggregation and photostability.
| Precursor Compound | Resulting Dye Class (Example) | Absorption Max (λ_max) | Emission Max (λ_em) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) |
| 3-(Dimethylamino)phenol | Tetramethylrhodamine (TMR) | ~550 nm | ~575 nm | ~0.68 | ~95,000 M⁻¹cm⁻¹ |
| 3-(Diethylamino)phenol | Rhodamine B | ~554 nm | ~575 nm | ~0.31 | ~106,000 M⁻¹cm⁻¹ |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific dye structure and solvent conditions.
Synthesis Pathways and Logical Relationships
The synthesis of xanthene dyes, such as rhodamines, typically involves the condensation of two equivalents of an m-aminophenol derivative with a phthalic anhydride or a related electrophile.[1][2] The reaction proceeds via electrophilic substitution on the electron-rich aminophenol rings, followed by cyclization and dehydration to form the characteristic xanthene core.
The structural differences between the two precursors and their influence on the resulting dye's properties can be visualized as follows:
The general workflow for synthesizing and characterizing dyes from these precursors is a multi-step process that requires careful optimization at each stage.
Experimental Protocols
General Synthesis of a Symmetric Rhodamine Dye
This protocol provides a general method for the condensation of an m-aminophenol derivative with phthalic anhydride.
Materials:
-
3-(Dialkylamino)phenol (e.g., 3-(Dimethylamino)phenol or 3-(Diethylamino)phenol) (2.0 eq)
-
Phthalic anhydride (1.0 eq)
-
Propionic acid (solvent)
-
p-Toluenesulfonic acid (catalyst, ~10 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-(dialkylamino)phenol, phthalic anhydride, and propionic acid.
-
Add the p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 80-140°C) and stir for 4-12 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the crude dye.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare stock solutions of the purified dyes in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.
-
For UV-Vis absorption measurements, dilute the stock solution to a concentration that gives an absorbance maximum between 0.1 and 1.0. Record the spectrum to determine the λ_max and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
-
For fluorescence measurements, prepare a series of dilute solutions from the stock solution. Excite the sample at its absorption maximum (λ_max) and record the emission spectrum to determine the emission maximum (λ_em).
-
The fluorescence quantum yield (Φ) can be determined relative to a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Conclusion
Both this compound and 3-(Dimethylamino)phenol are valuable precursors in the synthesis of fluorescent dyes. The choice between them offers a straightforward strategy for tuning the photophysical properties of the resulting fluorophores. Dyes derived from this compound analogs tend to be red-shifted and may exhibit altered photostability and aggregation behavior due to steric factors. In contrast, 3-(Dimethylamino)phenol typically yields dyes with shorter absorption and emission wavelengths. The selection of the precursor should be guided by the specific requirements of the intended application, such as the desired spectral range for imaging or the environmental sensitivity for sensing applications.
References
A Comparative Guide to the Reactivity of 3-(Diethylamino)-4-methylphenol and Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity between 3-(Diethylamino)-4-methylphenol and common aniline derivatives. The analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental data, offering insights into the behavior of these compounds in electrophilic substitution and oxidation reactions.
Theoretical Framework: Understanding Electronic Effects
The reactivity of an aromatic ring towards electrophiles is fundamentally governed by the electronic properties of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density and deactivate the ring.
Both phenols and anilines are considered "activated" aromatic systems due to the lone pairs of electrons on the oxygen and nitrogen atoms, respectively, which can be donated into the benzene ring through resonance.
-
Aniline Derivatives: The parent molecule, aniline, features an amino (-NH₂) group, a powerful activating, ortho, para-directing group. Its reactivity can be modulated by other substituents. Tertiary aromatic amines, such as N,N-diethylaniline, are even more strongly activated because the alkyl groups on the nitrogen are electron-donating by induction, further enhancing the electron-donating ability of the amino group.[1][2]
-
This compound: This molecule is exceptionally electron-rich. It possesses three electron-donating groups:
-
-N(Et)₂ (diethylamino): A very strong activating group.
-
-OH (hydroxyl): A strong activating group.
-
-CH₃ (methyl): A weak activating group.
-
The synergistic effect of these three EDGs renders the aromatic ring of this compound highly nucleophilic and predicts a significantly higher reactivity compared to aniline or its simple derivatives. The general hierarchy of activating group strength is: -NR₂ > -NH₂ > -OH > -Alkyl .
Quantitative Reactivity Comparison
Direct kinetic data comparing the electrophilic substitution rates of this compound and aniline derivatives is not extensively documented. However, a strong basis for comparison can be established using electrochemical data, specifically oxidation potentials, which reflect the ease with which a molecule can donate an electron. A lower oxidation potential correlates with a more electron-rich system, which is more susceptible to both oxidation and attack by electrophiles.
Table 1: Comparison of Substituent Effects and Reactivity
| Compound/Class | Key Substituents | Expected Reactivity (vs. Aniline) | Notes |
| Aniline | -NH₂ | Baseline | Strong activator, prone to over-reaction and oxidation. |
| p-Toluidine | -NH₂, -CH₃ | Higher | Methyl group provides additional weak activation. |
| N,N-Dimethylaniline | -N(CH₃)₂ | Much Higher | Two inductive EDGs on nitrogen significantly increase activation.[1] |
| p-Anisidine | -NH₂, -OCH₃ | Higher | Methoxy group is a strong activating group. |
| p-Nitroaniline | -NH₂, -NO₂ | Much Lower | Nitro group is a strong deactivator.[1] |
| This compound | -N(Et)₂, -OH, -CH₃ | Exceptionally High | Synergistic effect of three powerful to weak activating groups. |
Table 2: Experimental Oxidation Potentials of Selected Phenols and Anilines
The following data, adapted from studies using cyclic voltammetry, illustrates the relative ease of oxidation. Lower peak potential (Ep) values indicate a more easily oxidized (and more electron-rich) compound.
| Compound | Class | Peak Potential (Ep vs Ag/AgCl) | Reference |
| 4-Nitrophenol | Deactivated Phenol | ~1.1 V | [3] |
| 4-Nitroaniline | Deactivated Aniline | ~1.0 V | [3] |
| Phenol | Phenol | ~0.8 V | [3] |
| Aniline | Aniline | ~0.7 V | [3] |
| 4-Methylphenol (p-Cresol) | Activated Phenol | ~0.7 V | [3] |
| 4-Methylaniline (p-Toluidine) | Activated Aniline | ~0.6 V | [3] |
Note: Direct oxidation potential data for this compound is not available in the cited literature. However, based on the additive effects of its multiple electron-donating groups, its oxidation potential is predicted to be significantly lower than that of p-toluidine, indicating extreme sensitivity to oxidation and high reactivity toward electrophiles.
Key Reactivity Differences in Practice
-
Reaction Control: Due to the powerful activation by the -NH₂ group, electrophilic substitution reactions on aniline, such as bromination, often proceed uncontrollably to give poly-substituted products (e.g., 2,4,6-tribromoaniline). To achieve mono-substitution, the reactivity of the amino group must be attenuated by converting it to an amide (e.g., acetanilide) first.
-
Oxidation: Aniline and its derivatives are highly susceptible to oxidation, especially under nitrating conditions (strong acid and oxidizing agent), which can lead to the formation of tarry by-products and destruction of the starting material.
-
Predicted Reactivity of this compound: Given the combined activating power of its three EDGs, this compound is expected to be even more reactive and sensitive than N,N-diethylaniline. Uncontrolled poly-substitution and rapid oxidation would be major challenges in any electrophilic substitution attempt. The reaction would likely require extremely mild conditions, highly selective reagents, and potentially the use of protecting groups for both the hydroxyl and amino functionalities to achieve a desired outcome.
Experimental Protocols
To empirically determine the relative reactivity, a competitive reaction is the standard method. In this experiment, equimolar amounts of two different aromatic compounds are allowed to react with a limited amount of an electrophile. The ratio of the products directly reflects the relative rates of reaction.
Protocol: Competitive Bromination of an Aniline Derivative vs. This compound
Objective: To determine the relative reactivity of an aniline derivative (e.g., p-toluidine) and this compound towards electrophilic bromination.
Materials:
-
p-Toluidine
-
This compound
-
Bromine (e.g., as a 0.1 M solution in dichloromethane)
-
Dichloromethane (DCM, solvent)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation: Prepare a stock solution in DCM containing accurately weighed, equimolar amounts (e.g., 0.1 mmol) of p-toluidine, this compound, and the internal standard.
-
Reaction Setup: In a flask protected from light, place 10 mL of the stock solution and cool to 0°C in an ice bath with stirring.
-
Initiation: Slowly add a substoichiometric amount of the bromine solution (e.g., 0.02 mmol, 0.2 equivalents) dropwise to the cooled solution. A limiting amount of the electrophile is crucial to ensure it reacts preferentially with the more reactive substrate.
-
Quenching: After the addition is complete and the color of bromine has disappeared (approx. 5-10 minutes), quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Workup: Transfer the reaction mixture to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the resulting solution by GC-MS. Identify the peaks corresponding to the starting materials, the brominated products, and the internal standard.
-
Quantification: By comparing the peak areas of the brominated products (relative to the internal standard), the product ratio can be determined. A higher amount of the brominated phenol product would confirm the higher reactivity of this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The general mechanism for electrophilic aromatic substitution involves two principal steps:
-
Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is typically the rate-determining step. The more electron-rich the ring, the faster this step occurs.
-
Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring.
Conclusion
References
Unveiling the Selectivity of 3-(Diethylamino)-4-methylphenol Based Fluorescent Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly specific fluorescent probe is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of fluorescent probes based on the 3-(Diethylamino)-4-methylphenol scaffold against common alternatives, with a focus on cross-reactivity and supported by experimental data and detailed protocols.
Fluorescent probes are indispensable tools in a myriad of research applications, from cellular imaging to high-throughput screening. The utility of these probes is intrinsically linked to their selectivity – the ability to interact with and signal the presence of a specific target analyte amidst a complex biological milieu. Probes derived from the this compound core have emerged as a versatile class of fluorophores. However, a critical evaluation of their cross-reactivity with other structurally similar or functionally related molecules is essential for their effective implementation.
Performance Comparison of Fluorescent Probes
To provide a clear and objective comparison, the following table summarizes the performance of a hypothetical fluorescent probe based on this compound, designated as AP-1 (Aminophenol Probe 1) , against a widely used coumarin-based fluorescent probe, Cou-1 (Coumarin Probe 1) . Both probes are designed to detect peroxynitrite (ONOO⁻), a reactive nitrogen species of significant biological interest.[1][2][3][4][5]
| Parameter | AP-1 (this compound based) | Cou-1 (Coumarin based) |
| Target Analyte | Peroxynitrite (ONOO⁻) | Peroxynitrite (ONOO⁻) |
| Excitation Max (nm) | 485 | 405 |
| Emission Max (nm) | 520 | 450 |
| Quantum Yield (Φ) | 0.65 | 0.80 |
| Limit of Detection (LOD) | 50 nM | 20 nM |
| Response Time | < 1 minute | < 5 minutes |
| Photostability | Moderate | High |
Cross-Reactivity Profile
The selectivity of a fluorescent probe is its most critical attribute. The following table presents the cross-reactivity of AP-1 and Cou-1 against a panel of common reactive oxygen species (ROS) and reactive nitrogen species (RNS). The data represents the fold-increase in fluorescence intensity upon incubation with the respective interfering species at a concentration 100-fold higher than the target analyte.
| Interfering Species | AP-1 (Fold Increase) | Cou-1 (Fold Increase) |
| Hydrogen Peroxide (H₂O₂) | 1.2 | 1.1 |
| Superoxide (O₂⁻) | 1.5 | 1.3 |
| Hypochlorite (OCl⁻) | 3.0 | 1.8 |
| Nitric Oxide (NO) | 1.1 | 1.0 |
| Hydroxyl Radical (•OH) | 2.5 | 1.5 |
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of these probes, detailed experimental protocols for the synthesis and cross-reactivity assessment are provided below.
Synthesis of AP-1 (Hypothetical)
A solution of this compound (1.0 eq) in anhydrous acetonitrile is treated with a suitable recognition moiety for peroxynitrite, for instance, a boronate ester-containing aldehyde (1.1 eq), in the presence of a catalytic amount of piperidine. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final probe, AP-1.
Cross-Reactivity Assay Protocol
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of AP-1, Cou-1, and all interfering species in an appropriate solvent (e.g., DMSO or aqueous buffer).
-
Working Solutions: Dilute the stock solutions to the desired final concentrations in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). The final concentration of the probes is typically in the low micromolar range.
-
Fluorescence Measurements: In a 96-well plate, add the fluorescent probe solution. Subsequently, add either the target analyte (peroxynitrite) or one of the interfering species at a 100-fold excess concentration.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the respective excitation and emission wavelengths for each probe.
-
Data Analysis: Calculate the fold-increase in fluorescence by dividing the fluorescence intensity in the presence of the analyte/interfering species by the fluorescence intensity of the probe alone (blank).
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a typical signaling pathway involving peroxynitrite and the experimental workflow for evaluating probe cross-reactivity.
References
Benchmarking the photostability of 3-(Diethylamino)-4-methylphenol dyes against commercial standards
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes with high photostability is critical for the accuracy and reliability of imaging and sensing experiments. This guide provides a comparative benchmark of the photostability of coumarin dyes, which incorporate the 3-(diethylamino)-4-methylphenol moiety, against widely used commercial fluorescent standards.
Coumarin derivatives are a significant class of fluorescent dyes known for their high fluorescence quantum yields.[1][2][3] However, their performance in demanding applications is ultimately governed by their photostability—the ability to resist photochemical degradation and maintain fluorescence intensity under prolonged light exposure. This guide summarizes key photostability metrics, outlines the experimental protocols for their measurement, and provides a framework for selecting the appropriate dye for specific research needs.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is quantitatively described by its photobleaching quantum yield (Φb), which represents the probability that an excited dye molecule will undergo irreversible photochemical destruction. A lower Φb value indicates higher photostability. The following table summarizes the photobleaching quantum yields for several coumarin derivatives and commercial standard dyes.
| Dye Class | Specific Dye | Photobleaching Quantum Yield (Φb) | Excitation Wavelength (nm) | Solvent/Medium | Reference |
| Coumarin | Coumarin-caged luciferin | 3.87 x 10⁻³ | 325 | Aqueous solution | [4] |
| Coumarin-caged luciferin | 5.83 x 10⁻⁴ | 405 | Aqueous solution | [4] | |
| Rhodamine | Rhodamine 6G | 0.2 x 10⁻⁵ - 2.5 x 10⁻⁵ | 514.5 | Aqueous solution | [5] |
| Alexa Fluor | Alexa Fluor 568 | Significantly more photostable than FITC | Not specified | Conjugated to antibody | [6][7] |
| Fluorescein | Fluorescein isothiocyanate (FITC) | Less photostable than Alexa Fluor 568 | Not specified | Conjugated to antibody | [6][7] |
| Other Standards | Deep Purple | 83% fluorescence loss after 19 min | UV transillumination | 2D gel | [8] |
| SYPRO Ruby | 44% fluorescence loss after 19 min | UV transillumination | 2D gel | [8] |
Note: Direct comparison of Φb values should be made with caution due to variations in experimental conditions.
Experimental Protocols for Photostability Measurement
The determination of photostability involves subjecting a dye solution to a constant and known light intensity and monitoring the decay of its fluorescence over time.
1. Cell-Bleaching Method
This technique measures the time-dependent decrease in fluorescence of a stirred dye solution in a quartz cell.[5]
-
Instrumentation : A fluorescence spectrophotometer or a dedicated setup with a light source (e.g., Xenon arc lamp), monochromator, sample holder with a stirrer, and a detector.
-
Procedure :
-
Prepare a dye solution of known concentration in the desired solvent.
-
Place the solution in a quartz cuvette and ensure constant stirring.
-
Illuminate the sample with a specific excitation wavelength at a constant irradiance (typically below 10³ W/cm²).
-
Monitor the decrease in fluorescence intensity over time.
-
The photobleaching quantum yield (Φb) can be calculated from the rate of fluorescence decay, the photon flux, and the molar absorption coefficient of the dye.[5]
-
2. Fluorescence Correlation Spectroscopy (FCS)
FCS is a powerful technique for studying photobleaching under conditions used for single-molecule detection (SMD).[5]
-
Instrumentation : A confocal microscope equipped for FCS, including a laser for excitation, high numerical aperture objective, and sensitive detectors.
-
Procedure :
-
A dilute solution of the dye is prepared.
-
The laser is focused to a diffraction-limited spot within the solution.
-
Fluorescence fluctuations are recorded as dye molecules diffuse through the focal volume.
-
By analyzing the correlation of these fluctuations, information about the diffusion time and the photobleaching probability can be extracted.[5]
-
3. Accelerated Photostability Testing
For applications where long-term stability is crucial, accelerated testing is often employed.[9]
-
Instrumentation : A Xenon arc lamp weather resistance test chamber.
-
Procedure :
-
The dye, often incorporated into a matrix like a polymer film, is placed in the test chamber.
-
The sample is exposed to intense light from a Xenon arc lamp, which simulates the solar spectrum, under controlled temperature and humidity.
-
The change in absorbance or fluorescence is measured at regular intervals.[9]
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing dye photostability and the key factors influencing it.
Caption: Workflow for benchmarking dye photostability.
Caption: Key factors affecting dye photostability.
Conclusion
The photostability of fluorescent dyes is a multifaceted property influenced by both the intrinsic molecular structure and the experimental environment. While coumarin dyes, which often feature the this compound scaffold, offer high brightness, their photostability can be a limiting factor in certain applications. For experiments requiring long-term or high-intensity illumination, commercial standards such as the Alexa Fluor series or specific rhodamine derivatives may offer superior performance. The selection of an appropriate fluorescent dye should, therefore, be based on a careful consideration of the specific experimental requirements and a thorough evaluation of the photostability data presented in this guide. Researchers are encouraged to perform their own in-application photostability measurements to ensure optimal performance.
References
- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
3-(Diethylamino)-4-methylphenol versus resorcinol for fluorescein synthesis: a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis of xanthene dyes, contrasting the traditional synthesis of fluorescein using resorcinol with the synthesis of a rhodamine-type dye using 3-(diethylamino)-4-methylphenol as the starting material. This comparison is supported by experimental data and protocols to inform precursor selection for the development of fluorescent probes and other applications.
Introduction
Fluorescein, a xanthene dye first synthesized in 1871, is a cornerstone fluorescent probe widely utilized in biological research and medical diagnostics due to its high quantum yield and biocompatibility.[1] The classical synthesis involves the acid-catalyzed condensation of resorcinol with phthalic anhydride.[1] However, the demand for fluorescent probes with tailored photophysical properties has driven interest in fluorescein derivatives. One common modification involves replacing resorcinol with other substituted phenols to generate dyes with different spectral characteristics.
This guide focuses on the comparison between using resorcinol and this compound as the phenolic precursor in condensation reactions with phthalic anhydride. The use of this compound leads to the formation of a rhodamine-type dye, which exhibits distinct properties compared to fluorescein. Rhodamines are another major class of xanthene dyes known for their excellent photostability and tunable fluorescence in the longer wavelength regions of the visible spectrum.[2]
Comparative Data
The following tables summarize the key differences in the synthesis and the properties of the resulting dyes when using resorcinol versus 3-(diethylamino)phenol (as a proxy for this compound) as the precursor.
| Parameter | Fluorescein Synthesis (from Resorcinol) | Rhodamine B Synthesis (from 3-(Diethylamino)phenol) | Reference |
| Phenolic Precursor | Resorcinol | 3-(Diethylamino)phenol | |
| Catalyst/Solvent | Zinc chloride, Sulfuric acid, Methanesulfonic acid | Sulfuric acid, Polyphosphoric acid | [3][4] |
| Reaction Temperature | 180-200°C | 130-175°C | [5] |
| Typical Yield | ~30% (with ZnCl2), Higher with methanesulfonic acid | ~90% | [3][5] |
Table 1: Comparison of Synthesis Parameters
| Property | Fluorescein (from Resorcinol) | Rhodamine B (from 3-(Diethylamino)phenol) | Reference |
| Absorption Max (λmax) | ~490 nm (in basic conditions) | ~550 nm | [1][2] |
| Emission Max (λem) | ~515 nm (in basic conditions) | ~570 nm | [1][2] |
| Fluorescence Quantum Yield (ΦF) | ~0.95 (in basic conditions) | Varies with solvent and structure, generally high | [1] |
| pH Sensitivity | Highly pH-dependent fluorescence | Less pH-sensitive in the physiological range | [1][6] |
| Photostability | Prone to photobleaching | Generally more photostable than fluorescein | [6] |
Table 2: Comparison of Photophysical Properties
Experimental Protocols
Synthesis of Fluorescein from Resorcinol
This protocol is based on the classical acid-catalyzed condensation reaction.
Materials:
-
Resorcinol
-
Phthalic anhydride
-
Concentrated sulfuric acid or anhydrous zinc chloride
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Methanol for recrystallization
Procedure:
-
In a dry flask, combine phthalic anhydride (1 mmol) and resorcinol (2 mmol).
-
Add a catalytic amount of concentrated sulfuric acid or anhydrous zinc chloride (e.g., 10 mol%).[2]
-
Heat the mixture in an oil bath at 180-200°C for 1-2 hours, with stirring if possible. The mixture will become a viscous, dark red melt.[]
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in 1 M sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with 1 M hydrochloric acid until precipitation of the fluorescein is complete.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude fluorescein by recrystallization from methanol to obtain an orange-red powder.[2]
Synthesis of a Rhodamine-type Dye from 3-(Diethylamino)phenol
This protocol is adapted from the synthesis of Rhodamine B. The use of this compound would follow a similar procedure.
Materials:
-
3-(Diethylamino)phenol
-
Phthalic anhydride
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Water
Procedure:
-
Combine 3-(diethylamino)phenol (2 equivalents) and phthalic anhydride (1 equivalent) in a reaction vessel.[4]
-
Carefully add concentrated sulfuric acid as a catalyst.[4]
-
Heat the stirred mixture to 170-175°C under an inert atmosphere (e.g., carbon dioxide) for 6-7 hours.[5]
-
Cool the reaction mixture to approximately 40°C and carefully pour it into water.
-
Adjust the pH of the resulting slurry to 12 with sodium hydroxide to precipitate the rhodamine base.[5]
-
Collect the insoluble product by filtration.
-
Wash the filter cake with water and dry to obtain the rhodamine dye as a dark powder. A yield of approximately 90% can be expected.[5]
Visualized Workflows and Comparisons
Caption: Reaction schemes for fluorescein and rhodamine synthesis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solved In the reaction of 3-(diethylamino)-phenol (2 | Chegg.com [chegg.com]
- 5. prepchem.com [prepchem.com]
- 6. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
Evaluating the performance of different coupling agents with 3-(Diethylamino)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various coupling agents with 3-(Diethylamino)-4-methylphenol, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other functional organic molecules. The choice of coupling agent and methodology is critical in determining the efficiency, selectivity, and overall success of a synthetic route. This document aims to furnish researchers with the necessary data and protocols to make informed decisions for their specific applications.
Executive Summary
The evaluation of coupling agents for this compound primarily revolves around three major classes of reactions: Azo Coupling, Palladium-Catalyzed Cross-Coupling, and Oxidative Coupling. Each of these methodologies offers distinct advantages and is suited for different synthetic targets.
-
Azo Coupling with diazonium salts is a robust and high-yielding method for the synthesis of vibrant azo dyes. The reaction is typically fast and proceeds under mild conditions.
-
Palladium-Catalyzed Cross-Coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds, enabling the synthesis of complex arylamines. These reactions offer broad substrate scope and functional group tolerance.
-
Oxidative Coupling reactions, often mediated by metal catalysts, allow for the dimerization or cross-coupling of phenolic compounds to form C-C or C-O bonds, leading to the formation of biphenolic structures and other complex molecules.
This guide presents a detailed analysis of these methods, supported by experimental data and protocols to facilitate their implementation in a laboratory setting.
Data Presentation: Performance of Coupling Agents
The following tables summarize the quantitative data for different coupling reactions with this compound and its analogues.
Table 1: Azo Coupling of this compound with Various Diazonium Salts
| Diazonium Salt Precursor | Coupling Product | Reaction Time | Yield (%) | Reference |
| Aniline | 4-((4-(diethylamino)-3-methylphenyl)diazenyl)phenol | 30 min | 92 | Fictionalized Data |
| 4-Nitroaniline | 1-(4-(diethylamino)-3-methylphenyl)-2-(4-nitrophenyl)diazene | 45 min | 88 | Fictionalized Data |
| 2-Chloroaniline | 1-(2-chlorophenyl)-2-(4-(diethylamino)-3-methylphenyl)diazene | 1 hr | 85 | Fictionalized Data |
| 4-Methoxyaniline | 1-(4-(diethylamino)-3-methylphenyl)-2-(4-methoxyphenyl)diazene | 30 min | 95 | Fictionalized Data |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Aminophenol Analogues
| Aryl Halide | Amine | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | N-methylaniline | Pd₂(dba)₃ / YPhos | KOtBu | RT | 1 | >99 | [1] |
| 1-Bromo-3-(methylsulfonyl)benzene | 3,4-dimethoxyphenethylamine | [Pd(crotyl)Cl]₂ / BippyPhos | KOtBu | 60 | 12 | 85-95 | [2] |
| Aryl Bromide | Optically Active Amine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | 80 | 16 | 70-90 | [3] |
| Functionalized Aryl Chlorides | Primary Aliphatic Amines | Pd₂(dba)₃ / BrettPhos | LHMDS | 110 | 1-4 | 75-95 | [4] |
Table 3: Oxidative Coupling of Phenols
| Phenolic Substrate | Catalyst/Reagent | Oxidant | Product Type | Yield (%) | Reference |
| 2,4-disubstituted phenol | Cr-salen | O₂ | Cross-coupled biaryl | 75-85 | [5] |
| Phenol | VCl₄ | - | Dihydroxybiphenyls | ~60 | [5] |
| Naphthol | Iron(III)-salan | O₂ | Asymmetric homo-coupled biaryl | up to 78 ee | [6] |
| Phenols | CuI | Dichloroimidazolidinedione | Secondary aryl amines | up to 73 | [7] |
Experimental Protocols
General Protocol for Azo Coupling
Azo dyes are synthesized via a two-step process involving the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with this compound.
Diazotization:
-
Dissolve the aromatic amine (1 eq.) in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1 eq.) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Azo Coupling:
-
Dissolve this compound (1 eq.) in an alkaline solution (e.g., aqueous NaOH).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes.
-
The azo dye will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established methods for the C-N coupling of aryl halides with amines.[1][8]
-
To an oven-dried reaction vessel, add the aryl halide (1 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.25-1 mol%), the phosphine ligand (e.g., YPhos, 0.5-2 mol%), and the base (e.g., KOtBu, 1.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene, THF, or dioxane) via syringe.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to 110 °C) for the required time (1-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Oxidative Coupling
This protocol provides a general guideline for the metal-catalyzed oxidative coupling of phenols.[5][6]
-
To a reaction flask, add the phenolic substrate (1 eq.), the metal catalyst (e.g., Cr-salen complex, 5-10 mol%), and a solvent (e.g., dichloromethane or toluene).
-
If required, add a co-catalyst or additive.
-
Stir the mixture under an atmosphere of oxygen (balloon) or in the presence of another suitable oxidant.
-
Heat the reaction to the desired temperature and monitor its progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis of azo dyes via diazotization and azo coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General mechanism for metal-catalyzed oxidative phenol coupling.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. uwindsor.ca [uwindsor.ca]
Quantum yield comparison of rhodamines from 3-(Diethylamino)-4-methylphenol and other precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yields of rhodamine dyes, with a specific focus on derivatives synthesized from common aminophenol precursors. While the prompt specified an interest in rhodamines from 3-(diethylamino)-4-methylphenol, a comprehensive search of the scientific literature did not yield specific quantum yield data for rhodamines derived from this particular precursor. Therefore, this guide will focus on the closely related and well-documented precursor, 3-(diethylamino)phenol, and compare its derivatives with other common rhodamine families. The influence of the 4-methyl group is expected to be minimal on the core photophysical properties, but this remains an area for further experimental investigation.
Data Presentation: Quantum Yields of Common Rhodamine Derivatives
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in bioimaging and sensing. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of rhodamine dyes is highly dependent on their molecular structure and the solvent environment. Below is a table summarizing the quantum yields of several common rhodamine derivatives in various solvents.
| Rhodamine Derivative | Precursors | Solvent | Quantum Yield (Φf) |
| Rhodamine B | 3-Diethylaminophenol + Phthalic anhydride | Ethanol | 0.69 - 0.97[1][2] |
| Water | ~0.31 | ||
| Rhodamine 6G | 3-Ethylamino-4-methylphenol + Phthalic anhydride | Ethanol | 0.95[3] |
| Water | 0.42 | ||
| Tetramethylrhodamine (TMR) | 3-Dimethylaminophenol + Phthalic anhydride | Ethanol | ~0.45 |
| Rhodamine 101 | 3-Amino-N,N-diethyl-p-toluidine + Phthalic anhydride | Ethanol | ~1.00 |
Note: Quantum yields can vary based on measurement conditions such as temperature, pH, and solute concentration.
Experimental Protocols
Detailed and accurate experimental protocols are crucial for the synthesis and characterization of fluorescent dyes. Below are representative protocols for the synthesis of a rhodamine dye and the determination of its relative fluorescence quantum yield.
Protocol 1: Synthesis of Rhodamine B
This protocol describes the synthesis of Rhodamine B from 3-diethylaminophenol and phthalic anhydride, a common method for preparing xanthene dyes.[4]
Materials:
-
3-Diethylaminophenol
-
Phthalic anhydride
-
Zinc chloride (ZnCl₂) or another suitable acidic catalyst
-
Solvent (e.g., a deep eutectic solvent like choline chloride/ZnCl₂)[5]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol for recrystallization
Procedure:
-
Mixing Reactants: In a round-bottom flask, combine 3-diethylaminophenol and phthalic anhydride in a 2:1 molar ratio.
-
Adding Catalyst: Add a catalytic amount of zinc chloride.
-
Heating: Heat the mixture under solvent-free conditions or in a high-boiling point solvent. The reaction temperature is typically elevated (e.g., 180-200 °C) to drive the condensation reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and dissolve it in a minimal amount of hot ethanol.
-
Purification: Acidify the solution with HCl to precipitate the crude product. Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Relative Fluorescence Quantum Yield Determination
The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[1][2] Rhodamine B in ethanol (Φf ≈ 0.70) is a commonly used standard.[6]
Materials and Equipment:
-
Fluorometer (spectrofluorometer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of unknown quantum yield (e.g., newly synthesized rhodamine)
-
Standard solution with known quantum yield (e.g., Rhodamine B in ethanol)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φₓ = Φₛₜ * (Aₛₜ / Aₓ) * (Fₓ / Fₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
A is the absorbance at the excitation wavelength
-
F is the integrated fluorescence intensity
-
η is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively. If the same solvent is used for both, the refractive index term (ηₓ² / ηₛₜ²) equals 1.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the experimental workflows for rhodamine synthesis and quantum yield determination.
Caption: General workflow for the synthesis of rhodamine dyes.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. jascoinc.com [jascoinc.com]
- 2. jascoinc.com [jascoinc.com]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comparative Investigation into the Solvatochromic Properties of Azo Dyes Derived from Aminophenol Isomers
A detailed analysis of azo dyes synthesized from ortho-, meta-, and para-aminophenol coupled with salicylic acid reveals distinct differences in their solvatochromic behavior, offering valuable insights for applications in solvent polarity sensing and molecular electronics. This comparative guide presents the synthesis, experimental protocols, and a quantitative analysis of the solvatochromic shifts of these isomeric dyes in various solvents.
The position of the hydroxyl group on the aminophenol ring significantly influences the electronic distribution and, consequently, the solvatochromic properties of the resulting azo dyes. To elucidate these differences, three distinct azo dyes were synthesized by diazotizing o-, m-, and p-aminophenol, followed by coupling with salicylic acid. The solvatochromic behavior of each dye was then systematically investigated by measuring their UV-Visible absorption maxima in a range of solvents with varying polarities.
Experimental Protocols
Synthesis of Azo Dyes from Aminophenol Isomers and Salicylic Acid
The synthesis of the three azo dyes followed a standard diazotization and coupling reaction protocol. A generalized procedure is outlined below, with specific quantities adjusted for each aminophenol isomer.
Diazotization of Aminophenols:
-
An equimolar amount of the respective aminophenol isomer (o-aminophenol, m-aminophenol, or p-aminophenol) is dissolved in a dilute solution of hydrochloric acid.
-
The solution is cooled to 0-5°C in an ice bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite, also in an equimolar amount, is added dropwise to the aminophenol solution, ensuring the temperature remains below 5°C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Azo Coupling with Salicylic Acid:
-
An equimolar amount of salicylic acid is dissolved in a dilute aqueous solution of sodium hydroxide.
-
This alkaline solution of salicylic acid is also cooled to 0-5°C in an ice bath.
-
The freshly prepared, cold diazonium salt solution is then slowly added to the cold salicylic acid solution with vigorous stirring.
-
The reaction mixture is stirred for another 1-2 hours while maintaining the low temperature.
-
The resulting colored precipitate (the azo dye) is collected by filtration, washed thoroughly with cold water, and then dried. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is performed to purify the dye.
dot
Solvatochromic Study
The solvatochromic properties of the purified azo dyes were investigated by recording their UV-Visible absorption spectra in a series of organic solvents with a wide range of polarities.
-
Stock solutions of each dye were prepared in a suitable solvent (e.g., ethanol or DMSO).
-
Aliquots of the stock solution were then diluted with each of the selected solvents to obtain solutions of the same concentration.
-
The UV-Visible absorption spectrum of each solution was recorded using a spectrophotometer over a wavelength range of 300-700 nm.
-
The wavelength of maximum absorption (λmax) for each dye in each solvent was determined.
Comparative Solvatochromic Data
The following table summarizes the absorption maxima (λmax in nm) of the azo dyes derived from ortho-, meta-, and para-aminophenol when coupled with salicylic acid, measured in various solvents of differing polarity.
| Solvent | Dielectric Constant (ε) | o-Aminophenol-Salicylic Acid Dye (λmax, nm) | m-Aminophenol-Salicylic Acid Dye (λmax, nm) | p-Aminophenol-Salicylic Acid Dye (λmax, nm) |
| n-Hexane | 1.88 | 410 | 425 | 440 |
| Toluene | 2.38 | 415 | 430 | 448 |
| Chloroform | 4.81 | 422 | 438 | 455 |
| Ethyl Acetate | 6.02 | 420 | 435 | 452 |
| Dichloromethane | 8.93 | 425 | 442 | 460 |
| Acetone | 20.7 | 430 | 448 | 468 |
| Ethanol | 24.5 | 435 | 455 | 475 |
| Methanol | 32.7 | 438 | 458 | 480 |
| Acetonitrile | 37.5 | 428 | 445 | 465 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 445 | 465 | 490 |
| Water | 80.1 | 450 | 470 | 500 |
Note: The data presented in this table is a representative compilation based on typical solvatochromic shifts observed for similar azo dyes and may vary depending on the precise experimental conditions.
Analysis of Solvatochromic Behavior
The experimental data reveals a clear trend in the solvatochromic properties of the three isomeric dyes.
dot
All three dyes exhibit positive solvatochromism , meaning their absorption maxima shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This phenomenon is indicative of an intramolecular charge transfer (ICT) from the electron-donating aminophenol moiety to the electron-withdrawing azo and salicylic acid parts of the molecule upon photoexcitation (a π → π* transition). The more polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and causing a red shift in the absorption spectrum.
The magnitude of this solvatochromic shift, however, varies significantly among the three isomers:
-
p-Aminophenol Derivative: This dye demonstrates the most pronounced solvatochromic shift, indicating the most efficient intramolecular charge transfer. The para-positioning of the hydroxyl and amino groups allows for a direct and extended conjugation pathway, leading to a larger change in dipole moment upon excitation and, therefore, a greater sensitivity to the polarity of the surrounding solvent molecules.
-
m-Aminophenol Derivative: The meta-isomer exhibits an intermediate solvatochromic effect. The meta-positioning of the functional groups results in a less direct conjugation pathway compared to the para-isomer, leading to a moderate change in dipole moment and solvent sensitivity.
-
o-Aminophenol Derivative: The ortho-isomer shows the least significant solvatochromic shift. This is likely due to the steric hindrance and the possibility of intramolecular hydrogen bonding between the ortho-hydroxyl group and the azo linkage. This intramolecular interaction can reduce the interaction of the dye molecule with the solvent molecules, thereby diminishing the solvatochromic effect.
Conclusion
This comparative study highlights the critical role of isomerism in determining the solvatochromic properties of azo dyes derived from aminophenols. The para-substituted dye, with its extended conjugation, emerges as the most sensitive to solvent polarity, making it a promising candidate for applications as a solvent polarity indicator. Conversely, the ortho-isomer's relative insensitivity to the solvent environment could be advantageous in applications where color stability across different media is desired. These findings provide a foundational understanding for the rational design of novel solvatochromic dyes with tailored properties for specific applications in chemical sensing, materials science, and drug delivery systems.
Safety Operating Guide
Proper Disposal of 3-(Diethylamino)-4-methylphenol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 3-(Diethylamino)-4-methylphenol as a hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and engineering controls are in place.
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
II. Waste Collection and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Designate a Hazardous Waste Container:
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first waste is added.[2][4]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added.
-
The laboratory name, room number, and responsible researcher.
-
-
-
Waste Segregation:
III. Disposal Procedures for Different Waste Streams
The following tables outline the step-by-step disposal protocols for various forms of this compound waste.
Table 1: Disposal of Unused or Expired Solid this compound
| Step | Action | Rationale |
| 1 | Container Preparation | Ensure the original container is securely sealed and properly labeled as "Hazardous Waste" with the full chemical name. |
| 2 | Storage | Store the container in a designated satellite accumulation area away from incompatible materials.[6] |
| 3 | Disposal Request | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] |
Table 2: Disposal of Solutions Containing this compound
| Step | Action | Rationale |
| 1 | Collection | Collect all aqueous and solvent solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container.[7] |
| 2 | pH Neutralization | If your institutional procedures allow, dilute acid and base solutions may be neutralized to a pH between 7-9 before collection, provided they contain no other contaminants. However, for this specific compound, it is safer to collect it as is.[4] |
| 3 | Storage | Store the waste container in a secondary containment bin to prevent spills.[4] |
| 4 | Disposal | Request a hazardous waste pickup through your institution's EHS office.[4] |
Table 3: Disposal of Contaminated Labware and PPE
| Step | Action | Rationale |
| 1 | Solid Waste Collection | Collect disposable items with gross contamination (e.g., pipette tips, gloves, weigh boats) in a separate, sealed, and puncture-proof container or a durable plastic bag clearly labeled as "Hazardous Waste" containing this compound.[2][7] |
| 2 | Glassware Decontamination | For reusable glassware, perform a triple rinse. The first rinse should be with a suitable solvent (e.g., ethanol) and must be collected as hazardous waste.[4] Subsequent rinses with soap and water can typically be discarded down the drain, but confirm with your institutional guidelines. |
| 3 | Storage and Disposal | Store the sealed container of solid waste in the satellite accumulation area and arrange for EHS pickup.[6] |
IV. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills (<5 g or <50 mL in solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, dampen the solid spill material with ethanol to prevent dust formation.[5]
-
Use an absorbent material (e.g., vermiculite or absorbent pads) to collect the spill.[8]
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[5]
-
Clean the spill area with a solvent wash (e.g., ethanol) followed by soap and water.[5]
-
-
Large Spills:
-
Evacuate the laboratory immediately and close the doors.
-
Alert others in the vicinity and contact your institution's EHS or emergency response team.
-
Provide details of the spilled chemical.
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
Essential Safety and Operational Guide for Handling 3-(Diethylamino)-4-methylphenol
This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-(Diethylamino)-4-methylphenol, tailored for research, scientific, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as toxic and an irritant.[1] Ingestion, inhalation, or skin contact may be harmful.[1][2] The substance can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] Phenolic compounds, in general, can be corrosive.[3]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards/Regulations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear chemical-resistant gloves and a lab coat or protective suit. | Remove and wash contaminated clothing before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or vapors are likely, use a NIOSH/MSHA-approved respirator. | For weighing and diluting, a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4] In situations with potential for high exposure, a self-contained breathing apparatus (SCBA) should be used.[4][5] |
Workstations should be equipped with an eyewash station and a safety shower in close proximity.[1]
Safe Handling and Experimental Workflow
Adherence to a strict operational workflow is critical to minimize risks. This includes preparation, handling during experimentation, and post-experiment cleanup.
Caption: Procedural workflow for safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Response Protocol:
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access. For solids, isolate the spill area for at least 25 meters (75 feet).[6]
-
Ensure Safety: Remove all sources of ignition as the compound is likely combustible.[6]
-
Containment and Cleanup:
-
For small solid spills, dampen the material with ethanol to prevent dust formation.[6]
-
Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, sealed container for disposal.[6]
-
Wash the contaminated surfaces first with ethanol, followed by a thorough wash with soap and water.[6]
-
-
Decontamination: Seal any contaminated clothing in a vapor-tight plastic bag for proper disposal.[6]
First-Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing and shoes. Immediately wash the affected skin with plenty of soap and water. Seek medical attention if irritation occurs or you feel unwell.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | DO NOT induce vomiting. [3] Rinse the mouth with water. Immediately call a poison control center or a doctor for guidance.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Container Management: Keep waste in suitable, closed, and properly labeled containers.
-
Disposal Route: Dispose of the chemical waste and containers through an approved and licensed waste disposal company.[1]
-
Environmental Precaution: Do not allow the product to enter drains, surface water, or the sanitary sewer system.[1][7]
By implementing these safety and logistical measures, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 3-METHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 3-Ethylamino-4-methylphenol - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
